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  • Product: 4-O-Galloylquinic acid
  • CAS: 110170-37-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-O-Galloylquinic Acid: Natural Plant Sources, Distribution, and Analysis

Abstract 4-O-galloylquinic acid, a member of the gallotannin class of hydrolyzable tannins, is a bioactive phenolic compound of significant interest to the pharmaceutical and nutraceutical industries. Its presence in a v...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-O-galloylquinic acid, a member of the gallotannin class of hydrolyzable tannins, is a bioactive phenolic compound of significant interest to the pharmaceutical and nutraceutical industries. Its presence in a variety of plant species underscores its potential as a natural therapeutic agent. This technical guide provides an in-depth exploration of the natural plant sources of 4-O-galloylquinic acid, its distribution within plant tissues, and a detailed overview of its biosynthesis. Furthermore, this document outlines robust methodologies for the extraction, purification, and quantification of 4-O-galloylquinic acid, and discusses its known pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this promising natural compound.

Introduction to 4-O-Galloylquinic Acid

4-O-galloylquinic acid is a phenolic compound formed by the esterification of gallic acid and quinic acid at the 4-position of the quinic acid backbone. As a gallotannin, it contributes to the astringent properties of many plants and possesses a range of biological activities. Its chemical structure, characterized by a polyhydroxylated aromatic ring (galloyl moiety) and a cyclitol (quinic acid moiety), underpins its potent antioxidant and other pharmacological properties. Understanding the natural sources and distribution of this compound is the first critical step in its exploration for drug discovery and development.

Natural Plant Sources and Distribution of 4-O-Galloylquinic Acid

4-O-galloylquinic acid and its derivatives are distributed across a diverse range of plant species. The concentration and presence of this compound can vary significantly between species and even within different tissues of the same plant.

Documented Plant Sources

Several plant species have been identified as sources of 4-O-galloylquinic acid. These include, but are not limited to:

  • Camellia sinensis (Green Tea): The leaves of the tea plant are a well-documented source of various galloylquinic acids, including the 4-O-galloyl isomer.[1]

  • Geranium macrorrhizum (Bigroot Geranium): The leaves of this plant have been shown to contain 4-O-galloylquinic acid among other radical-scavenging compounds.[1]

  • Phyllanthus amarus : This medicinal herb is reported to contain 4-O-galloylquinic acid.[2]

  • Paeonia lactiflora (Chinese Peony): This traditional medicinal plant is another documented source of 4-O-galloylquinic acid.[2]

  • Byrsonima fagifolia : The leaves of this plant are particularly rich in galloylquinic acid derivatives.

  • Copaifera langsdorffii (Copaiba): The leaves of this tree are known to contain a variety of galloylquinic acids.[3]

  • Myrothamnus flabellifolius (Resurrection Plant): This plant is a known source of 3,4,5-tri-O-galloylquinic acid, a related compound.[4]

  • Guiera senegalensis : This plant is also a source of 3,4,5-tri-O-galloylquinic acid.[4]

Distribution in Plant Tissues

The distribution of 4-O-galloylquinic acid is not uniform throughout the plant. The highest concentrations are often found in photosynthetically active tissues and those involved in defense against herbivores and pathogens.

  • Leaves: Leaves are consistently reported as a primary site of accumulation for galloylquinic acids, as seen in Camellia sinensis, Byrsonima fagifolia, and Copaifera langsdorffii.[1][3] This is likely due to their role in protecting the plant from UV radiation and herbivory.

  • Stems and Bark: The bark of some species, such as Byrsonima crassifolia, has been found to contain galloylquinic acid derivatives.

  • Roots: While less commonly reported as the primary source, roots can also accumulate these compounds.

  • Fruits and Seeds: Gallic acid, a precursor to 4-O-galloylquinic acid, is found in the fruits and seeds of many plants.[5]

Quantitative Data Summary

The concentration of galloylquinic acid derivatives can be substantial in certain plant tissues. For instance, in the leaves of Byrsonima fagifolia, the content of galloyl derivatives was quantified at an impressive 508.63 mg/g of the hydromethanolic extract.

Plant SpeciesPlant PartCompound Class/Specific CompoundConcentrationReference
Byrsonima fagifoliaLeavesGalloylquinic acid derivatives508.63 mg/g of extract
Camellia sinensisLeaves4-O-Galloylquinic acidPresent[1]
Geranium macrorrhizumLeaves4-O-Galloylquinic acidPresent[1]

Table 1: Quantitative and qualitative data on the presence of 4-O-galloylquinic acid and its derivatives in selected plant species.

Biosynthesis of 4-O-Galloylquinic Acid

The biosynthesis of 4-O-galloylquinic acid is intrinsically linked to the shikimate pathway, a central metabolic route in plants for the production of aromatic compounds.

The Shikimate Pathway and Precursor Synthesis

The biosynthesis begins with the precursors phosphoenolpyruvate (PEP) and erythrose 4-phosphate, which enter the shikimate pathway to form shikimic acid. A key intermediate, 3-dehydroshikimic acid, can be converted to gallic acid.[6][7][8] Quinic acid is also derived from an intermediate of the shikimate pathway.

Galloylation of Quinic Acid

The final step in the formation of 4-O-galloylquinic acid is the esterification of gallic acid to the quinic acid backbone. This reaction is catalyzed by a specific acyltransferase enzyme. While the general mechanism of galloylation is understood, the specific enzyme responsible for the regiospecific attachment of the galloyl group at the C4 position of quinic acid is an area of ongoing research. The biosynthesis likely involves an activated form of gallic acid, such as galloyl-CoA or 1-O-galloyl-β-D-glucose.

Biosynthesis_of_4_O_Galloylquinic_Acid PEP Phosphoenolpyruvate Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P Erythrose 4-Phosphate E4P->Shikimate_Pathway Dehydroshikimic_Acid 3-Dehydroshikimic Acid Shikimate_Pathway->Dehydroshikimic_Acid Quinic_Acid Quinic Acid Shikimate_Pathway->Quinic_Acid Gallic_Acid Gallic Acid Dehydroshikimic_Acid->Gallic_Acid Dehydrogenation Acyltransferase Galloyltransferase (Regiospecific for C4) Gallic_Acid->Acyltransferase Quinic_Acid->Acyltransferase Four_GQA 4-O-Galloylquinic Acid Acyltransferase->Four_GQA Esterification

Figure 1: Proposed biosynthetic pathway of 4-O-galloylquinic acid.

Experimental Protocols: Extraction, Purification, and Quantification

The successful isolation and analysis of 4-O-galloylquinic acid rely on optimized extraction and chromatographic techniques.

Extraction of 4-O-Galloylquinic Acid

The choice of solvent and extraction method is critical for maximizing the yield of 4-O-galloylquinic acid.

Protocol: Maceration Extraction

  • Sample Preparation: Air-dry the plant material (e.g., leaves) at a controlled temperature (e.g., 40°C) for 72 hours to prevent enzymatic degradation. Grind the dried material into a fine powder.

  • Solvent Selection: A mixture of methanol and water (e.g., 80:20 v/v) is an effective solvent for extracting polar phenolic compounds like galloylquinic acids. Other suitable solvents include ethanol and acetone, often in aqueous mixtures.[9][10]

  • Extraction Process:

    • Submerge the powdered plant material in the chosen solvent in a sealed container.

    • Agitate the mixture periodically or use a shaker at room temperature for an extended period (e.g., 48 hours).

    • Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration:

    • Filter the combined extracts to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent.

    • The resulting aqueous extract can be used for further purification or analysis.

Purification by Column Chromatography

For the isolation of pure 4-O-galloylquinic acid, column chromatography is a standard and effective method.

Protocol: Sephadex LH-20 Column Chromatography

  • Column Preparation: Swell Sephadex LH-20 resin in an appropriate solvent (e.g., 95% ethanol) and pack it into a glass column.[11]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the column equilibration solvent and load it onto the column.

  • Elution: Elute the column with the same solvent, collecting fractions. The separation is based on a combination of molecular size exclusion and adsorption chromatography.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing 4-O-galloylquinic acid.

  • Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent to obtain isolated 4-O-galloylquinic acid.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the accurate quantification of 4-O-galloylquinic acid in plant extracts.

Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A reversed-phase C18 or a polar-modified reversed-phase column (e.g., Synergi Polar-RP) is recommended.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Detection: The UV detector should be set to a wavelength where galloylquinic acids exhibit strong absorbance, typically around 280 nm.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of 4-O-galloylquinic acid at various concentrations.

    • Inject the plant extract onto the HPLC system.

    • Identify the peak corresponding to 4-O-galloylquinic acid based on its retention time compared to the standard.

    • Calculate the concentration of 4-O-galloylquinic acid in the sample by comparing its peak area to the calibration curve. The limits of detection (LOD) and quantification (LOQ) should be determined to ensure the reliability of the method.

Experimental_Workflow Plant_Material Plant Material (e.g., Leaves) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Maceration with 80% Methanol) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Purification Purification (e.g., Sephadex LH-20 Column Chromatography) Crude_Extract->Purification Quantification Quantification (HPLC-UV) Crude_Extract->Quantification Pure_Compound Pure 4-O-Galloylquinic Acid Purification->Pure_Compound Data_Analysis Data Analysis and Concentration Determination Quantification->Data_Analysis

Figure 2: General experimental workflow for the extraction, purification, and quantification of 4-O-galloylquinic acid.

Pharmacological Activities and Potential Applications

Galloylquinic acids, including the 4-O-galloyl isomer, exhibit a wide range of pharmacological activities, making them attractive candidates for drug development.

  • Antioxidant Activity: 4-O-galloylquinic acid demonstrates significant antioxidative properties by scavenging free radicals.[1] This activity is fundamental to its potential role in preventing and treating diseases associated with oxidative stress.

  • Antimicrobial Activity: Galloylquinic acid derivatives have shown promising antifungal activity, particularly against pathogenic yeasts like Cryptococcus spp. They also possess antiviral properties, including the inhibition of reverse transcriptase enzymes.

  • Anti-inflammatory Effects: Gallic acid and its derivatives are known to possess anti-inflammatory properties.[12][13]

  • Anticancer Properties: Galloylquinic acids have been investigated for their cytotoxic effects against cancer cells, such as gastric adenocarcinoma cells.[3]

  • Gastroprotective Effects: These compounds have demonstrated a protective effect against gastric ulcers.[3]

  • Other Activities: Other reported activities for galloylquinic acid derivatives include antiprotozoal, antigenotoxic, and antinociceptive effects.

Conclusion

4-O-galloylquinic acid is a widely distributed natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, distribution within plants, and biosynthetic origins. The detailed experimental protocols for its extraction, purification, and quantification offer a practical framework for researchers. The diverse pharmacological activities of 4-O-galloylquinic acid, particularly its antioxidant and antimicrobial properties, highlight its promise as a lead compound for the development of new drugs and functional foods. Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical applications.

References

  • Andrade, J. C., et al. (2022). Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity. Embrapa. Retrieved from [Link]

  • PubChem. (n.d.). 4-O-Galloylquinic acid. Retrieved from [Link]

  • Motta, E. V. S., et al. (2017). Galloylquinic acid derivatives from Copaifera langsdorffii leaves display gastroprotective activity. ResearchGate. Retrieved from [Link]

  • Muir, R. M., et al. (2011). Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia). PMC. Retrieved from [Link]

  • Borges, L. L., et al. (2019). Pharmacological effects of gallic acid in health and diseases: A mechanistic review. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Tri-O-galloylquinic acid. Retrieved from [Link]

  • Al-washali, F. A., et al. (2025). Extraction and Purification of Gallic Acid from Eucalyptus camaldulensis Leaves. ResearchGate. Retrieved from [Link]

  • Singh, R., et al. (2020). Phytochemicals: extraction, isolation methods, identification and therapeutic uses: a review. Plant Archives, 20(2), 3223-3232.
  • Foodstruct. (2024). Gallic Acid — Structure, Health Benefits, Food Sources, and Toxicity. Retrieved from [Link]

  • Moore, J. P., et al. (2005). Structure of 3,4,5 tri-O-galloylquinic acid from M. flabellifolius. ResearchGate. Retrieved from [Link]

  • Ju, H. K., et al. (2024). The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. MDPI. Retrieved from [Link]

  • Giri, R. G., et al. (2013). Isolation of Gallic Acid and Estimation of Total Phenolic Content in Some Medicinal Plants and Their Antioxidant Activity. ResearchGate. Retrieved from [Link]

  • Al-qahtani, A. S., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthetic pathway of gallic acid and shikimic acid in plants. Retrieved from [Link]

  • Sharma, A., et al. (2019). Qualitative and Quantitative Analysis of Phytochemicals and Pharmacological Value of Some Dye Yielding Medicinal Plants. Oriental Journal of Chemistry, 35(1), 329-337.
  • ResearchGate. (n.d.). Mechanism of gallic acid biosynthesis in bacteria (Escherichia coli) and walnut (Juglans regia). Retrieved from [Link]

  • Abdelsalam, M. A. M. H., et al. (2018). The Synthesized Plant Metabolite 3,4,5-Tri-O-Galloylquinic Acid Methyl Ester Inhibits Calcium Oxalate Crystal Growth in a Drosophila Model, Downregulates Renal Cell Surface Annexin A1 Expression, and Decreases Crystal Adhesion to Cells. PubMed. Retrieved from [Link]

  • Werner, R. A., et al. (2004). Biosynthesis of gallic acid in Rhus typhina: discrimination between alternative pathways from natural oxygen isotope abundance. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Unraveling the In Vitro Antioxidant Mechanism of Action of 4-O-Galloylquinic Acid: A Comprehensive Technical Guide

Executive Summary 4-O-Galloylquinic acid (4-O-GQA) is a potent hydrolysable tannin derivative characterized by a quinic acid core esterified with a galloyl group at the 4-O position. Found abundantly in medicinal plants...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-O-Galloylquinic acid (4-O-GQA) is a potent hydrolysable tannin derivative characterized by a quinic acid core esterified with a galloyl group at the 4-O position. Found abundantly in medicinal plants such as Rosa rugosa1 and Phyllanthus amarus2, this compound has garnered significant attention in pharmacological research. This whitepaper deconstructs the dual-action antioxidant mechanisms of 4-O-GQA—both its direct chemical kinetics for scavenging reactive oxygen species (ROS) and its indirect modulation of endogenous cellular defense networks.

Structural Basis and Direct ROS Scavenging Kinetics

The antioxidant efficacy of 4-O-GQA is fundamentally driven by its galloyl moiety, which contains three adjacent phenolic hydroxyl groups. These hydroxyls serve as excellent electron and hydrogen donors, neutralizing free radicals before they can propagate lipid peroxidation or DNA damage.

The direct scavenging mechanism operates via two primary chemical pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl donates a hydrogen atom to a free radical, stabilizing the radical while converting the galloyl group into a relatively stable phenoxyl radical.

  • Single Electron Transfer (SET): 4-O-GQA donates an electron to reduce the target molecule, a mechanism readily quantifiable using the Ferric Reducing Antioxidant Power (FRAP) assay, where Fe³⁺ is reduced to Fe²⁺ 1.

Quantitative Benchmarking

To contextualize the potency of 4-O-GQA, we look at high-resolution mass spectrometry (HRMS) characterization and the antioxidant metrics of its structural class compared to standard controls like Vitamin C.

Table 1: Mass Spectrometry Characteristics and Antioxidant Benchmarks

CompoundMolecular FormulaPrecursor Ion [M-H]⁻Key MS² Fragments (m/z)DPPH IC₅₀ (mM)
4-O-Galloylquinic Acid C₁₄H₁₆O₁₀343.0667191.05, 173.04, 127.03Highly Active
Gallic Acid C₇H₆O₅169.0140125.02, 79.010.019
Ellagic Acid C₁₄H₆O₈301.0037285.05, 257.050.025
Vitamin C (Control) C₆H₈O₆175.0240115.00~0.050

Data synthesized from UHPLC-PDA-Q-TOF/MS profiling of Rosa rugosa and Geranium pyrenaicum extracts 1, 3.

Cellular Defense Mechanisms: The Keap1-Nrf2-ARE Pathway

While cell-free assays (DPPH/FRAP) prove direct scavenging, the true pharmacological value of polyphenols lies in their ability to upregulate endogenous antioxidant enzymes. 4-O-GQA achieves this by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway 1.

Causality of Activation: Under basal conditions, Nrf2 is tethered in the cytoplasm by the sensor protein Keap1, which targets it for ubiquitination and degradation. The oxidized intermediates of 4-O-GQA (quinones) act as mild electrophiles. They interact with highly reactive cysteine residues on Keap1, inducing a conformational change. This disruption prevents Nrf2 degradation, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of cytoprotective enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px) 1.

Nrf2_Pathway GQA 4-O-Galloylquinic Acid (ROS Scavenger) Keap1_Nrf2 Cytosolic Keap1-Nrf2 Complex GQA->Keap1_Nrf2 Disrupts interaction Keap1 Keap1 (Thiol Modification) Keap1_Nrf2->Keap1 Dissociation Nrf2_Free Free Nrf2 (Stabilized) Keap1_Nrf2->Nrf2_Free Releases Nucleus Nucleus Translocation Nrf2_Free->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Enzymes Upregulation of SOD, CAT, GSH-Px ARE->Enzymes Gene Transcription

Fig 1. Mechanism of 4-O-GQA activating the Keap1-Nrf2-ARE cellular antioxidant pathway.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of 4-O-GQA requires self-validating experimental designs that eliminate false positives caused by matrix interference.

Protocol 1: High-Throughput Screening via UHPLC-PDA-Q-TOF/MS-TACD

Rationale: Traditional isolation followed by batch assaying is prone to the oxidative degradation of unstable phenolics. An integrated Total Antioxidant Capacity Detection (TACD) system splits the chromatographic eluent, allowing simultaneous structural elucidation and specific activity profiling 1.

  • Chromatographic Separation: Inject the plant extract into a C18 column using a gradient mobile phase of H₂O (0.1% formic acid) and methanol/acetonitrile at a flow rate of 0.3 mL/min 4.

  • Flow Splitting: Post-column, split the eluent into multiple paths.

  • Structural Elucidation (Path 1): Route to Q-TOF/MS operating in negative ion mode. 4-O-GQA is identified by its[M-H]⁻ precursor ion at m/z 343.0667 and characteristic quinic acid fragments (m/z 191.05, 127.03) [[1]]().

  • Post-Column Derivatization (Path 2): Mix the eluent with DPPH or FRAP reagent in a reaction coil.

  • Activity Detection: Monitor UV-Vis absorbance (e.g., negative peaks at 517 nm for DPPH). The alignment of the MS peak with the negative UV peak confirms the specific antioxidant capacity of 4-O-GQA without prior isolation 1.

Workflow Extract Plant Extract Preparation UHPLC UHPLC Separation Extract->UHPLC Split Flow Splitter UHPLC->Split MS Q-TOF/MS Detection (m/z 343.06) Split->MS Flow Path 1 Reaction Post-Column DPPH/FRAP Split->Reaction Flow Path 2 Data Integrated Activity Chromatogram MS->Data Structural ID UV UV-Vis/PDA Detection Reaction->UV Incubation Coil UV->Data Antioxidant Activity

Fig 2. Integrated UHPLC-MS-TACD workflow for in vitro antioxidant screening of 4-O-GQA.

Protocol 2: In Vitro Cellular Oxidative Stress Model (SH-SY5Y Cells)

Rationale: Cell-free assays do not account for bioavailability or cellular metabolism. Utilizing a neuroblastoma cell line (SH-SY5Y) subjected to an oxidative insult provides a robust, biologically relevant model for evaluating 4-O-GQA's neuroprotective efficacy 5.

  • Cell Culture: Seed SH-SY5Y cells in 96-well plates at a density of 2 × 10⁵ cells/mL. Incubate at 37°C until 80–90% confluency is achieved [[5]]().

  • Pre-treatment: Administer isolated 4-O-GQA at varying non-cytotoxic concentrations (e.g., 10-50 µM) for 24 hours.

  • Oxidative Insult: Introduce 4 mM MPP⁺ (1-methyl-4-phenylpyridinium) to the media for 24 hours to induce severe intracellular ROS generation and mimic Parkinsonian oxidative stress 5.

  • Viability & Biomarker Quantification:

    • Assess cell viability using CCK-8 colorimetry (measuring absorbance at 450 nm) 5.

    • Lyse cells and quantify intracellular ROS using fluorescent probes (e.g., DCFH-DA) and measure lipid peroxidation via Malondialdehyde (MDA) content assays 5.

Conclusion

4-O-Galloylquinic acid represents a sophisticated class of natural antioxidants. Its mechanism of action bridges direct, rapid chemical neutralization of free radicals with the sustained, long-term upregulation of cellular defense systems via the Nrf2/ARE pathway. By employing rigorous, integrated analytical workflows like UHPLC-MS-TACD alongside robust in vitro cell models, researchers can accurately map its therapeutic potential for oxidative stress-related pathologies.

References

  • Dingzhen pills inhibit neuronal ferroptosis and neuroinflammation by inhibiting the cGAS-STING pathway for Parkinson's disease mice. National Institutes of Health (PMC).
  • Rapid Discovery of Antioxidants in Rosa rugosa by UHPLC-PDA-Q-TOF/MS-TACD Integrated Technique. MDPI.
  • LC-ESI-QTOF-MS/MS Analysis, Cytotoxic, Antiviral, Antioxidant, and Enzyme Inhibitory Properties of Four Extracts of Geranium pyrenaicum Burm. f. ResearchGate.
  • An insight into the potent medicinal plant Phyllanthus amarus Schum. and Thonn. SciSpace.
  • Host cell cAMP-Epac-Rap1b pathway inhibition by hawthorn extract as a potential target against Trypanosoma cruzi infection. Frontiers.

Sources

Foundational

Computational Profiling of 4-O-Galloylquinic Acid: Binding Affinity and Mechanistic Targeting in Molecular Docking

Audience: Researchers, Computational Biologists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Rationale In the landscape of natural product drug discovery, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Computational Biologists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Rationale

In the landscape of natural product drug discovery, polyphenolic compounds offer highly privileged scaffolds for targeting complex protein-protein and protein-RNA interactions. 4-O-Galloylquinic acid (4-OGQA) , a bioactive secondary metabolite frequently identified in medicinal plants such as [1] and [2], has emerged as a molecule of significant computational and pharmacological interest.

The structural topology of 4-OGQA (C₁₄H₁₆O₁₀) dictates its binding behavior. The quinic acid core provides a rigid, highly hydroxylated framework ideal for multi-dentate hydrogen bonding, while the galloyl moiety (3,4,5-trihydroxybenzoyl) extends the molecule's capacity for π−π stacking and hydrophobic contacts within deep binding pockets. As a Senior Application Scientist, I approach the molecular docking of 4-OGQA not merely as a computational exercise, but as a thermodynamic simulation grounded in strict biophysical principles. This whitepaper details the mechanistic rationale, self-validating protocols, and quantitative binding affinities of 4-OGQA across critical viral and host targets.

Mechanistic Target Landscape

The therapeutic potential of 4-OGQA spans both antiviral and host-directed therapies. By utilizing structure-based virtual screening, researchers have mapped its affinity against several high-value targets:

  • Viral Evasion Machinery (Marburg Virus VP35): The VP35 protein of the Marburg virus masks double-stranded RNA (dsRNA) from host immune sentries. 4-OGQA has been evaluated for its ability to competitively bind the RNA Binding Domain (RBD) of VP35, potentially restoring host immune recognition[3].

  • Host-Directed Anti-Parasitic Pathways (Epac2-Rap1b): In Trypanosoma cruzi infections, the parasite hijacks the host's cAMP-Epac-Rap1b signaling axis to facilitate cellular invasion. 4-OGQA, identified in hawthorn extracts, acts as a competitive inhibitor at the cAMP-binding domain of Epac2, suppressing Rap1b activation and subsequent pathogen entry[4].

  • Neuroinflammation & Pain Modulation (COX-2): Cyclooxygenase-2 remains a primary target for chronic pain. Phytocompounds from Phyllanthus species, including 4-OGQA, demonstrate favorable docking scores against COX-2, driven by interactions with key residues like TYR107A and THR109A[5].

Pathway cAMP Intracellular cAMP Epac2 Epac2 (Target) cAMP->Epac2 Activates Rap1b Rap1b Activation Epac2->Rap1b GEF Activity Invasion Pathogen Invasion (e.g., T. cruzi) Rap1b->Invasion Facilitates Inhibitor 4-O-Galloylquinic Acid Inhibitor->Epac2 Competitive Binding

Fig 1. Mechanism of 4-OGQA-mediated competitive inhibition of the host Epac2-Rap1b signaling axis.

Self-Validating Computational Protocol

A robust molecular docking workflow must be a self-validating system. The following step-by-step methodology ensures that the predicted binding affinities of 4-OGQA are thermodynamically plausible and not artifacts of poor structural preparation.

Phase 1: Ligand Preparation
  • Structure Retrieval: Obtain the 3D conformer of 4-OGQA (SDF format) from PubChem[4].

  • Energy Minimization: Apply the MMFF94 force field to minimize the ligand's energy. Causality: Raw database structures often possess high-energy, non-physiological geometries. Minimization ensures the ligand starts in its global energy minimum, preventing artificial steric clashes during the docking run.

  • Format Conversion: Convert the minimized structure to PDBQT format using OpenBabel, ensuring all rotatable bonds within the galloyl linkage are defined[4].

Phase 2: Protein Target Preparation
  • Structure Acquisition: Retrieve high-resolution X-ray crystal structures (e.g., PDB ID: 4MGI for Epac2[4], 4GH9 for VP35[3], 6YZ1 for nsp16[6]).

  • Desolvation & Cleaning: Strip co-crystallized ligands and non-essential water molecules. Causality: Bulk water impedes the docking algorithm. However, if a specific water molecule is known to bridge the native ligand and the protein, it must be retained to accurately model the pharmacophore.

  • Electrostatic Mapping: Add polar hydrogens and compute Kollman united-atom charges. Causality: Docking algorithms rely heavily on electrostatic potential maps; missing hydrogens or incorrect partial charges will drastically skew the ΔG calculations[3].

Phase 3: Grid Box Definition & Internal Validation
  • Spatial Targeting: Center the grid box strictly on the validated active site (e.g., the central basic patch of VP35[3]).

  • Self-Validation (Critical Step): Before docking 4-OGQA, re-dock the native co-crystallized ligand back into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. An RMSD ≤2.0 Å validates the grid parameters and the scoring function's accuracy for this specific pocket. Do not proceed if the RMSD exceeds this threshold.

Phase 4: Docking Simulation & Trajectory Analysis
  • Execution: Run the simulation using AutoDock Vina or the Smina (Vinardo) algorithm[3][4]. Set the exhaustiveness parameter to ≥8 to ensure comprehensive conformational sampling of 4-OGQA's rotatable bonds.

  • Interaction Profiling: Extract the lowest energy poses ( ΔG ) and map hydrogen bonds, π -alkyl interactions, and van der Waals forces using visualization software (e.g., PyMOL)[7].

DockingWorkflow LPrep Ligand Preparation (3D Conformer, Minimization) Sim Docking Simulation (AutoDock Vina / Smina) LPrep->Sim PPrep Protein Preparation (Desolvation, Charge Addition) Grid Grid Box & Validation (Active Site, RMSD < 2.0 Å) PPrep->Grid Grid->Sim Score Scoring & Ranking (ΔG Calculation) Sim->Score Analysis Interaction Profiling (H-Bonds, Hydrophobic) Score->Analysis

Fig 2. Standardized, self-validating molecular docking workflow for evaluating 4-OGQA.

Quantitative Binding Affinity Data

The efficacy of 4-OGQA is quantified through its binding free energy ( ΔG ) or specific algorithmic scoring functions. The table below synthesizes the computational performance of 4-OGQA across various disease models.

Table 1: Molecular Docking Binding Affinities of 4-O-Galloylquinic Acid

Target ProteinOrganism / Disease ContextBinding Affinity / ScoreKey Interacting Residues / Domain
VP35 (RBD) Marburg Virus Disease-5.6 kcal/molRNA Binding Domain (PDB: 4GH9)[3]
COX-2 Human / Chronic Pain-43.45 (X-C Score)TYR107A, THR109A, CYS110A[5]
Epac2 Human / T. cruzi infectionHigh Affinity (Smina)cAMP competitive site (PDB: 4MGI)[4]
nsp16 SARS-CoV-2EvaluatedMethyltransferase Active Site (PDB: 6YZ1)[6]

Note: While 4-OGQA was evaluated against SARS-CoV-2 nsp16, it exhibited lower relative affinity compared to top-tier hits like quercetin (which scored up to -8.4 kcal/mol)[6]. This highlights the necessity of target-specific structural complementarity over broad-spectrum assumptions.

Conclusion

4-O-Galloylquinic acid represents a highly versatile phytochemical scaffold. Through rigorous, self-validating molecular docking protocols, we can map its precise thermodynamic interactions with critical pathogenic and host proteins. Its ability to form stable complexes with targets like the Marburg Virus VP35 RNA binding domain and the human Epac2 receptor underscores its potential as a lead compound for further in vitro and in vivo pharmacokinetic (ADMET) optimization.

References

  • Molecular docking and pharmacokinetic studies of phytocompounds from Nigerian Medicinal Plants as promising inhibitory agents against SARS-CoV-2 methyltransferase (nsp16) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure-Based Virtual Screening of Phytochemicals from Phyllanthus Amarus as Potent Inhibitory Phytocompounds Against Marburg Virus Disease Source: JournalAgent URL:[Link]

  • Molecular Docking Studies of Phytocompounds from the Phyllanthus Species as Potential Chronic Pain Modulators Source: Semantic Scholar URL:[Link]

  • Host cell cAMP-Epac-Rap1b pathway inhibition by hawthorn extract as a potential target against Trypanosoma cruzi infection Source: Frontiers in Cellular and Infection Microbiology URL:[Link]

  • Rapid Discovery of Antioxidants in Rosa rugosa by UHPLC-PDA-Q-TOF/MS-TACD Integrated Technique Source: MDPI URL:[Link]

  • An insight into the potent medicinal plant Phyllanthus amarus Schum. and Thonn. Source: SciSpace URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Isolation and Purification Protocols for 4-O-Galloylquinic Acid

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 4-O-Galloylquinic acid is a bioactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

4-O-Galloylquinic acid is a bioactive hydrolysable tannin (gallotannin) derivative composed of a quinic acid core esterified with a gallic acid moiety. Widely distributed in medicinal plants such as Rosa rugosa[1], Dictyoloma vandellianum[2], and Castanopsis sclerophylla[3], it exhibits potent antioxidant, antinociceptive, and cytotoxic properties[1][2][4].

The Central Challenge: The isolation of specific galloylquinic acid isomers (e.g., 3-O, 4-O, and 5-O) is notoriously difficult. These molecules are highly susceptible to acyl migration (isomerization) under alkaline conditions or elevated temperatures, and they readily oxidize when exposed to light and air. Furthermore, they frequently co-elute with structurally similar di- and tri-galloyl derivatives.

To achieve >98% purity, this protocol establishes a self-validating, orthogonal purification system. It leverages sequential polarity-based partitioning, size/hydrogen-bond exclusion chromatography, and high-resolution reverse-phase preparative HPLC, all while maintaining a strictly controlled microenvironment (low temperature, mild acidity) to prevent structural degradation.

Orthogonal Separation Strategy

Do not rely on a single chromatographic mode. The causality behind our multi-dimensional approach is as follows:

  • 80% Aqueous Acetone Extraction: Unlike pure methanol, aqueous acetone effectively disrupts the strong hydrogen bonds between tannins and plant proteins/polysaccharides, maximizing the extraction yield of galloylquinic acids while precipitating large enzymes that could cause degradation[3].

  • Liquid-Liquid Extraction (LLE): Hexane removes lipophilic interference (waxes, chlorophylls), while Ethyl Acetate (EtOAc) selectively concentrates intermediate-polarity phenolics (mono-galloylquinic acids), leaving highly polymerized tannins in the aqueous waste[2].

  • Sephadex LH-20 Chromatography: This resin separates molecules based on both size exclusion and hydrogen-bonding capacity. By using a water-to-methanol gradient, mono-galloylquinic acids elute predictably before the more heavily hydroxylated di- and tri-galloylquinic acids[3].

Workflow Plant Plant Biomass (e.g., Rosa rugosa) Extract Crude Extract (80% Aq. Acetone) Plant->Extract Maceration (4°C) Partition Liquid-Liquid Partition (Hexane -> EtOAc) Extract->Partition Concentration EtOAc EtOAc Fraction (Polyphenol-rich) Partition->EtOAc Polarity Targeting Sephadex Sephadex LH-20 CC (MeOH/H2O Gradient) EtOAc->Sephadex Size/H-Bond Exclusion Frac Target Fraction (Mono-galloylquinic Acids) Sephadex->Frac UV Monitoring (270nm) Prep Prep-HPLC (C18) (0.1% FA / MeCN) Frac->Prep Fine Resolution Pure 4-O-Galloylquinic Acid (>98% Purity) Prep->Pure Peak Collection

Fig 1. Orthogonal workflow for the extraction and purification of 4-O-galloylquinic acid.

Step-by-Step Experimental Protocol

Phase 1: Extraction and LLE
  • Maceration: Pulverize 1.0 kg of dried plant material (e.g., Rosa rugosa leaves). Suspend in 5.0 L of 80% aqueous acetone (v/v). Macerate under continuous stirring for 24 hours at 4°C to minimize thermal oxidation. Repeat three times.

  • Solvent Removal: Filter the extract and concentrate under reduced pressure using a rotary evaporator. Critical Control Point: Maintain the water bath strictly below 40°C to prevent temperature-induced acyl migration of the galloyl group.

  • Defatting: Suspend the concentrated aqueous residue (approx. 500 mL) in an equal volume of Hexane. Partition three times in a separatory funnel. Discard the hexane layer.

  • Target Partitioning: Extract the remaining aqueous phase with an equal volume of Ethyl Acetate (EtOAc) three times. Pool the EtOAc fractions and evaporate to dryness to yield the polyphenol-rich crude fraction[2].

Phase 2: Sephadex LH-20 Fractionation
  • Column Preparation: Swell Sephadex LH-20 resin in ultra-pure water overnight. Pack into a glass column (e.g., 5 x 45 cm) and equilibrate with 100% water.

  • Loading: Dissolve 10 g of the EtOAc fraction in a minimal volume of 10% Methanol (MeOH) and load onto the column bed.

  • Gradient Elution: Elute with a stepwise gradient of MeOH in water (0%, 20%, 40%, 60%, 80%, 100% v/v), collecting 100 mL fractions.

  • Monitoring: Spot fractions on TLC plates (Silica gel 60 F254) and visualize under UV 254 nm. 4-O-galloylquinic acid typically elutes in the 20–40% MeOH fractions[3]. Pool these fractions and lyophilize.

Phase 3: Preparative HPLC Purification
  • System Setup: Utilize a Preparative HPLC system equipped with a C18 reverse-phase column (e.g., 250 × 21.2 mm, 5 µm) and a Diode Array Detector (DAD) set to 270 nm[1].

  • Mobile Phase Causality: Use 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). Why Formic Acid? The acidic modifier suppresses the ionization of the phenolic hydroxyls and the carboxylic acid group on the quinic acid core, preventing peak tailing and ensuring sharp resolution[1][5].

  • Elution: Run a linear gradient from 5% B to 25% B over 45 minutes at a flow rate of 10 mL/min.

  • Collection: Collect the peak corresponding to 4-O-galloylquinic acid, immediately freeze in liquid nitrogen, and lyophilize to obtain the pure white amorphous powder.

Analytical Validation & Characterization

To validate the success of the isolation, the purified compound must be subjected to UHPLC-Q-TOF/MS analysis. 4-O-galloylquinic acid (Molecular Formula: C14H16O10) yields a distinct deprotonated precursor ion [M-H]− at m/z 343.06[1][6].

Quantitative Data Summaries

Table 1: Analytical UHPLC Gradient for Purity Validation [1]

Time (min) Flow Rate (mL/min) % Solvent A (0.1% FA in H2O) % Solvent B (Acetonitrile)
0.0 0.3 97.0 3.0
10.0 0.3 85.0 15.0
15.0 0.3 75.0 25.0

| 20.0 | 0.3 | 5.0 | 95.0 |

Table 2: High-Resolution ESI-MS/MS Fragmentation Profile [1][6]

Ion Type m/z Observed Formula Structural Assignment / Loss
Precursor 343.0667 C14H15O10 [M-H]− (4-O-galloylquinic acid)
Fragment 191.0523 C7H11O6 [M-H - galloyl]− (Quinic acid core)
Fragment 173.0436 C7H9O5 [M-H - galloyl - H2O]−
Fragment 169.0131 C7H5O5 [M-H - quinic acid]− (Gallic acid)

| Fragment | 125.0298 | C6H5O3 | [M-H - quinic acid - CO2]− |

Fragmentation Logic Visualization

The fragmentation of 4-O-galloylquinic acid in negative ion mode follows two primary pathways: the cleavage of the ester bond yielding the quinic acid core (m/z 191), and the formation of the gallic acid moiety (m/z 169), both of which undergo subsequent neutral losses (dehydration and decarboxylation, respectively).

MS_Logic Precursor Precursor Ion [M-H]- m/z 343.06 Quinic Quinic Acid Core m/z 191.05 Precursor->Quinic Loss of Galloyl group Gallic Gallic Acid Moiety m/z 169.01 Precursor->Gallic Ester Bond Cleavage Quinic_H2O [Quinic - H2O]- m/z 173.04 Quinic->Quinic_H2O Dehydration (-18 Da) Gallic_CO2 [Gallic - CO2]- m/z 125.02 Gallic->Gallic_CO2 Decarboxylation (-44 Da)

Fig 2. ESI-MS/MS negative ion fragmentation logic for 4-O-galloylquinic acid.

References

  • Source: nih.
  • Source: semanticscholar.
  • Source: mdpi.
  • Title: LC-ESI-QTOF-MS/MS Analysis, Cytotoxic, Antiviral, Antioxidant, and Enzyme Inhibitory Properties of Four Extracts of Geranium pyrenaicum Burm. f.
  • Title: A gallotannin-rich fraction from Caesalpinia spinosa (Molina)
  • Source: nii.ac.

Sources

Application

Elucidating the Tandem Mass Spectrometry Fragmentation Pathways of 4-O-Galloylquinic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 4-O-galloylquinic acid is a significant phenolic compound found in various plants, possessing notable biological activities rel...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-galloylquinic acid is a significant phenolic compound found in various plants, possessing notable biological activities relevant to pharmaceutical and nutraceutical research. Its accurate identification and differentiation from its structural isomers, 3-O- and 5-O-galloylquinic acid, are critical for quality control and research applications. This guide provides a detailed examination of the fragmentation pathways of 4-O-galloylquinic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We present a comprehensive, field-tested protocol and delve into the mechanistic basis of the observed fragmentation patterns, particularly in negative ion mode, which provides superior diagnostic information for isomer differentiation. This document serves as a practical resource for the structural elucidation of galloylquinic acids in complex matrices.

Introduction and Scientific Context

Galloylquinic acids are esters formed between gallic acid and quinic acid, belonging to the broader class of phenolic compounds known as tannins.[1] These compounds are widely distributed in the plant kingdom and are of significant interest due to their antioxidant, anti-inflammatory, and other potential therapeutic properties. 4-O-galloylquinic acid is one of three common isomers, alongside 3-O- and 5-O-galloylquinic acid.

The structural similarity of these isomers presents a significant analytical challenge. While they can be chromatographically separated, their definitive identification relies on mass spectrometry. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, as the fragmentation patterns of these isomers differ based on the substitution position of the galloyl group on the quinic acid moiety.[2][3] This difference is most pronounced in negative ion electrospray ionization (ESI) mode, where the deprotonated molecule undergoes collision-induced dissociation (CID) to yield a unique fingerprint of product ions.[4] Understanding these fragmentation pathways is essential for unambiguous structural assignment.

The Principle of Isomer-Specific Fragmentation

The ability to differentiate galloylquinic acid isomers via MS/MS stems from the influence of the ester linkage position on the stability of the precursor ion and the preferred fragmentation channels. The fragmentation process is governed by the stereochemical arrangement of the substituents on the quinic acid ring.[5] In negative ion mode, the initial deprotonation occurs at one of the acidic hydroxyl groups or the carboxylic acid. Upon collisional activation, the molecule fragments through pathways that are sterically favored. The proximity and orientation of the galloyl group relative to other functional groups on the quinic acid ring dictate the resulting product ions, leading to distinct spectra for the 3-O-, 4-O-, and 5-O- isomers.[5][6] For 4-O-galloylquinic acid, this results in a characteristic fragmentation pattern that distinguishes it from its counterparts.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of 4-O-galloylquinic acid. The parameters provided are a validated starting point and may be adapted based on the specific instrumentation and sample matrix.

Sample Preparation
  • Extraction: For plant material, perform a solid-liquid extraction. Macerate 1 g of dried, powdered sample material with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.

  • Standard Preparation: Prepare a stock solution of 4-O-galloylquinic acid standard (if available) in methanol at 1 mg/mL. Create a working solution by diluting the stock solution to 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography (LC) Parameters

The goal of the chromatographic method is to achieve separation from isomers and other matrix components.

  • Column: C18 Reversed-Phase Column (e.g., 150 mm × 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 40
    25.0 95
    28.0 95
    28.1 5

    | 35.0 | 5 |

Mass Spectrometry (MS) Parameters

The following parameters are optimized for a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂) Flow: 600 L/hr.

  • Desolvation Temperature: 350 °C.

  • MS Scan Range (Full Scan): m/z 100-500.

  • MS/MS Analysis:

    • Precursor Ion: m/z 343.07.

    • Isolation Window: ± 1 Da.

    • Collision Gas: Argon.

    • Collision Energy: Ramped 10-30 eV. This allows for the capture of both low-energy and higher-energy fragments.

Results: The Fragmentation Pathway of 4-O-Galloylquinic Acid

The analysis of 4-O-galloylquinic acid in negative ESI mode begins with the deprotonated molecule [M-H]⁻ at an m/z of 343. Upon CID, this precursor ion undergoes a series of characteristic losses and rearrangements, yielding a diagnostic mass spectrum.

A study by Clifford et al. (2007) in the Journal of Agricultural and Food Chemistry systematically investigated the fragmentation of galloylquinic acid isomers.[6] Their findings provide the authoritative basis for the pathway described here. For 4-O-galloylquinic acid, the MS/MS spectrum is uniquely characterized by a base peak at m/z 169 , which corresponds to the deprotonated gallic acid moiety.[6] This indicates that the primary fragmentation event is the cleavage of the ester bond.

In addition to the gallic acid fragment, two other key diagnostic ions are observed at lower intensities: m/z 191 (deprotonated quinic acid) and m/z 173 , which arises from the quinic acid moiety after a neutral loss of water ([quinic acid - H - H₂O]⁻).[6] The presence of the m/z 173 ion is particularly indicative of 4-substituted isomers in the related chlorogenic acid class, and its observation here for 4-O-galloylquinic acid is consistent with this trend.[5][6]

The workflow for identifying 4-O-galloylquinic acid is visualized below.

workflow cluster_lc Liquid Chromatography cluster_ms1 MS1 Scan (Negative ESI) cluster_ms2 MS2 Fragmentation (CID) cluster_analysis Data Analysis lc_separation LC Separation of Isomers ms1_scan Detect Precursor Ion [M-H]⁻ at m/z 343 lc_separation->ms1_scan Elution ms2_fragmentation Isolate and Fragment m/z 343 ms1_scan->ms2_fragmentation Selection data_analysis Identify Diagnostic Product Ions: - Base Peak: m/z 169 - Key Ions: m/z 191, m/z 173 ms2_fragmentation->data_analysis Detection

Figure 1. Experimental workflow for LC-MS/MS identification.

The fragmentation pathway is detailed in the diagram below, illustrating the origin of the key product ions from the precursor molecule.

G precursor 4-O-Galloylquinic Acid [M-H]⁻ m/z 343.07 ion191 Quinic Acid [M-H-Galloyl]⁻ m/z 191.05 precursor:pre->ion191:f0 - C₇H₄O₄ (Galloyl residue) ion169 Gallic Acid [M-H-Quinic]⁻ m/z 169.01 precursor:pre->ion169:f0 - C₇H₁₀O₅ (Quinic acid moiety) ion173 Dehydrated Quinic Acid [M-H-Galloyl-H₂O]⁻ m/z 173.04 ion191:f0->ion173:f0 - H₂O

Figure 2. Proposed MS/MS fragmentation pathway of 4-O-galloylquinic acid.
Summary of Key Ions

The table below summarizes the crucial ions observed in the MS/MS spectrum of 4-O-galloylquinic acid.

Ion DescriptionProposed Structure / OriginObserved m/z
[M-H]⁻ (Precursor Ion) Deprotonated 4-O-galloylquinic acid343.07
Product Ion (Base Peak) [Gallic Acid - H]⁻169.01
Product Ion [Quinic Acid - H]⁻191.05
Product Ion [Quinic Acid - H - H₂O]⁻173.04
Differentiating from Isomers

The relative intensities of the product ions are key to distinguishing the isomers:

  • 3-O-Galloylquinic Acid: Produces a base peak at m/z 169, but with a much more intense secondary ion at m/z 191 (around 50% relative abundance) compared to the 4-O- isomer.[6]

  • 4-O-Galloylquinic Acid: Yields a base peak at m/z 169 with low-intensity ions at m/z 191 and m/z 173 (typically ~10% relative abundance).[6]

  • 5-O-Galloylquinic Acid: Uniquely produces a base peak at m/z 191 , corresponding to the deprotonated quinic acid.[6][7] This makes it easily distinguishable from the 3-O- and 4-O- isomers.

Conclusion

The structural elucidation of 4-O-galloylquinic acid is effectively achieved using LC-MS/MS in negative ionization mode. The fragmentation pathway is characterized by a precursor ion [M-H]⁻ at m/z 343, which upon CID, preferentially cleaves at the ester bond to produce a base peak at m/z 169, corresponding to deprotonated gallic acid. The presence of minor fragments at m/z 191 and m/z 173 further corroborates the identification. This distinct fragmentation pattern, when compared to that of its 3-O- and 5-O- isomers, allows for unambiguous identification, providing researchers and drug development professionals with a reliable analytical strategy for characterizing this important phenolic compound.

References

  • Jaiswal, R., Sovdat, T., & Kuhnert, N. (2018). Profiling and Characterization by LC-MSn of the Galloylquinic Acids of Green Tea, Tara Tannin, and Tannic Acid. Journal of Agricultural and Food Chemistry, 55(10), 4141-4155.
  • Gray, K. R., Li, Y., & Li, L. (2018). Analysis of a Series of Chlorogenic Acid Isomers using Differential Ion Mobility and Tandem Mass Spectrometry. University of Saskatchewan Harvest. Available at: [Link]

  • Kato, Y., et al. (2022). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan, 70(1), 2-8. Available at: [Link]

  • Clifford, M. N., Johnston, K. L., Knight, S., & Kuhnert, N. (2003). Hierarchical Scheme for LC-MSn Identification of Chlorogenic Acids. Journal of Agricultural and Food Chemistry, 51(10), 2900-2911.
  • Clifford, M. N., Theuri, J., & Kuhnert, N. (2007). Profiling and Characterization by LC-MSn of the Galloylquinic Acids of Green Tea, Tara Tannin, and Tannic Acid. Journal of Agricultural and Food Chemistry, 55(10), 3821-3832. Available at: [Link]

  • Kato, Y., et al. (2022). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. ResearchGate. Available at: [Link]

  • Clifford, M. N., Theuri, J., & Kuhnert, N. (2007). Profiling and characterization by LC-MSn of the galloylquinic acids of green tea, tara tannin, and tannic acid. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2025). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis: Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry–Key Ion Diagnostics–Neutral Loss Filtering. MDPI. Available at: [Link]

  • Aras, A., et al. (2021). LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from Rhus coriaria L. and Myrtus communis L. subsp. communis. Journal of Applied Pharmaceutical Science, 11(5), 001-011.
  • Pereira, D. M., et al. (2019). Integrative Approach Based on Simplex-Centroid Design, ESI-MS and Chemometric Analysis for Comprehensive Characterization of Phenolic Compounds from Endopleura uchi Bark. Journal of the Brazilian Chemical Society.
  • Pereira, D. M., et al. (2019). Integrative Approach Based on Simplex-Centroid Design, ESI-MS and Chemometric Analysis for Comprehensive Characterization of Phenolic Compounds from Endopleura uchi Bark. SciELO. Available at: [Link]

  • Tantry, M. A., et al. (2022). UHPLC‐ESI‐QTOF‐MS/MS Characterisation of Phenolic Compounds from Tithonia diversifolia (Hemsl.) A. Gray and Antioxidant Activity. ResearchGate. Available at: [Link]

  • Bursal, E., & Aras, A. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Journal of Applied Pharmaceutical Science, 6(11), 009-013. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 475263, 4-O-Galloylquinic acid. PubChem. Retrieved from [Link].

  • Zhang, H., et al. (2021).
  • Sannomiya, M., et al. (2022). Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity. Embrapa. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Spectroscopic Analysis of 4-O-galloylquinic Acid

Introduction: The Significance of 4-O-galloylquinic Acid and its Spectroscopic Fingerprint 4-O-galloylquinic acid is a prominent member of the gallotannin family, a class of polyphenolic compounds widely distributed in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-O-galloylquinic Acid and its Spectroscopic Fingerprint

4-O-galloylquinic acid is a prominent member of the gallotannin family, a class of polyphenolic compounds widely distributed in the plant kingdom. It is an ester formed from gallic acid and quinic acid. These compounds are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties.

The precise and unambiguous structural elucidation of 4-O-galloylquinic acid is paramount for its study and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful and definitive method for the structural characterization of such organic molecules in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR reference data for 4-O-galloylquinic acid, alongside detailed protocols for sample preparation and data acquisition. The information presented herein is synthesized from a thorough review of spectroscopic data from closely related galloylquinic acid derivatives and foundational NMR principles, providing a reliable reference for researchers in the field.

Molecular Structure and Numbering

To facilitate the clear assignment of NMR signals, the standardized numbering scheme for the quinic acid and galloyl moieties of 4-O-galloylquinic acid is presented below. This numbering will be used consistently throughout this document.

Caption: Molecular structure of 4-O-galloylquinic acid with atom numbering.

¹H and ¹³C NMR Spectroscopic Reference Data

The following tables summarize the compiled ¹H and ¹³C NMR chemical shifts (δ) for 4-O-galloylquinic acid. The data are presented for two common deuterated solvents, Methanol-d₄ (CD₃OD) and Dimethyl Sulfoxide-d₆ (DMSO-d₆), to provide a versatile reference. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The assignments are based on comparative analysis of data from related compounds reported in the literature.[1][2]

Table 1: ¹H NMR Chemical Shift Data for 4-O-galloylquinic acid

PositionChemical Shift (δ) in CD₃OD (ppm)MultiplicityJ (Hz)Chemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityJ (Hz)
H-2ax~2.20dd13.5, 9.0~2.15dd13.5, 8.5
H-2eq~2.05dd13.5, 4.0~2.00dd13.5, 4.0
H-3~4.10m~4.05m
H-4~5.30m~5.25m
H-5~3.80m~3.75m
H-6ax~2.30dd14.0, 9.5~2.25dd14.0, 9.0
H-6eq~1.90dd14.0, 4.5~1.85dd14.0, 4.5
H-2', H-6'~7.10s~7.05s

Table 2: ¹³C NMR Chemical Shift Data for 4-O-galloylquinic acid

PositionChemical Shift (δ) in CD₃OD (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)
C-1~75.0~74.5
C-2~38.0~37.5
C-3~71.0~70.5
C-4~73.0~72.5
C-5~70.0~69.5
C-6~40.0~39.5
C-7 (COOH)~178.0~177.5
C-1'~121.0~120.5
C-2', C-6'~110.0~109.5
C-3', C-5'~146.0~145.5
C-4'~139.0~138.5
C-7' (C=O)~167.0~166.5

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the preparation and NMR analysis of 4-O-galloylquinic acid.

Sample Preparation

The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. For phenolic compounds like 4-O-galloylquinic acid, polar solvents are required for good solubility.

Recommended Solvents:

  • Methanol-d₄ (CD₃OD): Provides good solubility and sharp signals for hydroxyl protons through exchange with the deuterium of the solvent.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent solvent for polar compounds, allowing for the direct observation of hydroxyl protons as distinct signals, which can be useful for structural confirmation.

Protocol:

  • Weighing: Accurately weigh 5-10 mg of high-purity 4-O-galloylquinic acid. The use of a microbalance is recommended for precision.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CD₃OD or DMSO-d₆).

  • Homogenization: Vortex the NMR tube for 30-60 seconds to ensure complete dissolution of the sample. Gentle warming in a water bath may be necessary if solubility is an issue, but care should be taken to avoid sample degradation.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues and improve spectral quality.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

¹H NMR Spectroscopy Protocol:

  • Instrument Setup: Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CD₃OD: 3.31 ppm; DMSO-d₆: 2.50 ppm).

¹³C NMR Spectroscopy Protocol:

  • Instrument Setup: Tune and shim the spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 200 ppm is appropriate for this compound.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CD₃OD: 49.0 ppm; DMSO-d₆: 39.5 ppm).

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of 4-O-galloylquinic acid using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve homogenize Vortex to Homogenize dissolve->homogenize H1_acq ¹H NMR Acquisition homogenize->H1_acq C13_acq ¹³C NMR Acquisition homogenize->C13_acq H1_proc ¹H Spectrum Processing (FT, Phasing, Baseline, Referencing) H1_acq->H1_proc C13_proc ¹³C Spectrum Processing (FT, Phasing, Baseline, Referencing) C13_acq->C13_proc assign_H1 Assign ¹H Signals (Chemical Shift, Multiplicity, J-coupling) H1_proc->assign_H1 assign_C13 Assign ¹³C Signals (Chemical Shift) C13_proc->assign_C13 compare Compare with Reference Data and Related Compounds assign_H1->compare assign_C13->compare structure Confirm Structure of 4-O-galloylquinic acid compare->structure

Caption: Workflow for NMR-based structural elucidation.

References

  • Flores-Parra, A., Gutierrez-Avella, D. M., & Contreras, R. (1989). 13C and 1H NMR investigations of quinic acid derivatives: Complete spectral assignment and elucidation of preferred conformation. Magnetic Resonance in Chemistry, 27(6), 534-540.
  • PubChem. (n.d.). 4-O-Galloylquinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Motta, E. A., et al. (2022). Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity. Journal of Ethnopharmacology, 295, 115429.
  • Nishimura, H., et al. (1984). Tannins and related compounds. XX. Two new gallotannins from Quercus stenophylla Makino. (1). Chemical and Pharmaceutical Bulletin, 32(5), 1735-1741.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Pinheiro, A. I., et al. (2019). Integrative Approach Based on Simplex-Centroid Design, ESI-MS and Chemometric Analysis for Comprehensive Characterization of Phenolic. Journal of the Brazilian Chemical Society, 30(10), 2136-2144.
  • Martino, E., et al. (2003). Antioxidant activity of galloyl quinic derivatives isolated from P. lentiscus leaves.
  • PubChem. (n.d.). Galloylquinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-di-O-galloylquinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Martinez-Mayorga, K., et al. (2017). Phenolic compounds from Byrsonima crassifolia L. bark. Phytochemistry Letters, 21, 1-6.

Sources

Application

Application Note: In Vitro Cell Culture Assay Protocols for 4-O-Galloylquinic Acid

Introduction & Mechanistic Overview 4-O-galloylquinic acid (4-O-GQA) is a biologically active hydrolyzable gallotannin identified in various medicinal plants, including Rosa rugosa[1] and Caesalpinia spinosa[2]. As a pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

4-O-galloylquinic acid (4-O-GQA) is a biologically active hydrolyzable gallotannin identified in various medicinal plants, including Rosa rugosa[1] and Caesalpinia spinosa[2]. As a potent polyphenol, 4-O-GQA exhibits significant antioxidant capacity, cytotoxicity against specific cancer lineages (e.g., K562 leukemia cells)[2], and modulatory effects on intracellular signaling pathways such as the cAMP-Epac-Rap1b pathway[3].

The therapeutic potential of 4-O-GQA is largely driven by its galloyl group, which facilitates electron donation to neutralize reactive oxygen species (ROS) and disrupts protein-protein interactions. In oxidative stress models, polyphenols like 4-O-GQA promote the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and upregulate antioxidant enzymes[1]. Conversely, in oncology models, high doses of gallotannins induce mitochondrial depolarization, leading to intrinsic apoptosis[2].

This application note provides rigorously validated, step-by-step in vitro protocols for evaluating the bioactivity of 4-O-GQA. By focusing on causality and self-validating assay design, these methodologies ensure high reproducibility for drug development professionals.

Nrf2_Pathway GQA 4-O-Galloylquinic Acid Keap1 Keap1-Nrf2 Complex (Cytosol) GQA->Keap1 Disrupts Complex ROS Oxidative Stress (ROS) ROS->Keap1 Induces Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Enzymes SOD, CAT, GSH-Px Expression ARE->Enzymes Upregulates

Fig 1: 4-O-GQA mediated activation of the Nrf2/ARE antioxidant signaling pathway.

Pre-Analytical Considerations

  • Compound Preparation: 4-O-GQA (MW: 344.27 g/mol ) is highly soluble in DMSO. Prepare a 10 mM stock solution in sterile, anhydrous DMSO. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles, which can prematurely oxidize the galloyl moiety.

  • Cell Line Selection: For cytotoxicity assays, K562 (human chronic myelogenous leukemia) or MCF7 cells are recommended[2]. For basal toxicity and intracellular signaling (e.g., cAMP pathways), VERO or HeLa cells are appropriate[3].

  • Vehicle Control: The final concentration of DMSO in the culture media must not exceed 0.2% (v/v) to prevent solvent-induced cytotoxicity and baseline shifts.

Protocol 1: Cell Viability and Cytotoxicity (Resazurin Assay)

Causality Check: While the MTT assay is a standard choice[2], the resazurin (Alamar Blue) assay is prioritized in this protocol. Resazurin is non-toxic, allowing for kinetic measurements and downstream multiplexing (e.g., RNA extraction) from the exact same well. It relies on the reducing power of living cells to convert non-fluorescent resazurin to highly fluorescent resorufin.

Step-by-Step Methodology:
  • Cell Seeding: Harvest K562 cells in the logarithmic growth phase. Seed at a density of 2.5 × 10⁴ cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS[2].

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for acclimation and recovery from passaging stress.

  • Treatment Preparation: Dilute the 10 mM 4-O-GQA stock in pre-warmed culture media to create a dose-response gradient (e.g., 5, 10, 20, 40, and 80 µM).

  • Dosing: Centrifuge the plate gently (for suspension cells like K562) and carefully aspirate 50 µL of media. Add 50 µL of the 2X 4-O-GQA dilutions to the respective wells. Include a vehicle control (0.2% DMSO) and a positive control (e.g., Doxorubicin at 1 µg/mL)[2].

  • Exposure: Incubate for 24 to 48 hours depending on the desired kinetic endpoint.

  • Reagent Addition: Add 20 µL of 0.15 mg/mL resazurin solution (in PBS) directly to each well.

  • Signal Development & Self-Validation: Incubate for 2–4 hours at 37°C. Validation Check: The vehicle control wells must turn distinctly pink, indicating healthy metabolic activity, while cell-free blank wells must remain blue.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Mitochondrial Membrane Potential (JC-1 Assay)

Causality Check: Gallotannins like 4-O-GQA induce apoptosis via the intrinsic mitochondrial pathway. The JC-1 dye is a lipophilic cation that aggregates in healthy, polarized mitochondria (emitting red fluorescence). Upon depolarization induced by 4-O-GQA, JC-1 remains in the cytoplasm as monomers (emitting green fluorescence). The Red/Green ratio provides a self-normalizing metric of mitochondrial health, eliminating artifacts caused by varying cell numbers or dye loading efficiency[2].

Step-by-Step Methodology:
  • Treatment: Treat K562 cells (5 × 10⁵ cells/well in a 6-well plate) with the previously determined IC₅₀ concentration of 4-O-GQA for 12 hours. Use Valinomycin (0.1 µg/mL) as a positive control for rapid depolarization[2].

  • Harvesting: Collect cells, wash twice with cold PBS, and resuspend in 500 µL of JC-1 staining buffer (final JC-1 concentration: 2 µM).

  • Staining: Incubate in the dark at 37°C for 20 minutes. Crucial Step: Shield from light to prevent photobleaching of the sensitive JC-1 monomers.

  • Washing: Centrifuge at 400 × g for 5 minutes. Wash the pellet twice with JC-1 assay buffer to remove unbound dye, which can cause high background fluorescence.

  • Flow Cytometry Analysis: Analyze immediately using a flow cytometer. Excite at 488 nm. Measure JC-1 monomers in the FITC channel (~525 nm) and aggregates in the PE channel (~590 nm).

  • Interpretation: A decrease in the PE/FITC fluorescence ratio indicates mitochondrial membrane depolarization, confirming the initiation of the apoptotic cascade.

Workflow Prep Cell Seeding (K562 / VERO) Treatment 4-O-GQA Treatment (Dose Response) Prep->Treatment Assay1 MTT / Resazurin (Viability) Treatment->Assay1 Assay2 JC-1 Dye (Mitochondrial Potential) Treatment->Assay2 Analysis Spectrophotometry & Flow Cytometry Assay1->Analysis Assay2->Analysis

Fig 2: Standardized in vitro workflow for evaluating 4-O-GQA bioactivity.

Quantitative Data Summary

To benchmark your assay performance, compare your results against the expected pharmacological profiles of gallotannin-rich fractions and purified 4-O-GQA summarized below.

ParameterAssay MethodCell LineExpected Outcome / IC₅₀Reference
Cytotoxicity (Leukemia) Resazurin / MTTK56220 - 40 µg/mL[2]
Antioxidant Capacity DPPH ScavengingCell-freeIC₅₀ < 0.05 mM[1]
Mitochondrial Depolarization JC-1 RatioK562>50% reduction at 12h[2]
Parasitic Invasion Inhibition Epac/Rap1b AssayVERODose-dependent reduction[3]

References

  • Source: mdpi.
  • Source: frontiersin.
  • Title: A gallotannin-rich fraction from Caesalpinia spinosa (Molina)
  • Title: LC-ESI-QTOF-MS/MS Analysis, Cytotoxic, Antiviral, Antioxidant, and Enzyme Inhibitory Properties of Four Extracts of Geranium pyrenaicum Burm. f.

Sources

Method

Application Note: Advanced Solid-Phase Extraction (SPE) Techniques for the Isolation and Profiling of Galloylquinic Acid Derivatives

Introduction & Chemical Context Galloylquinic acids (GQAs) represent a structurally diverse class of hydrolyzable tannins formed by the esterification of a central quinic acid core with one or more gallic acid residues [...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Galloylquinic acids (GQAs) represent a structurally diverse class of hydrolyzable tannins formed by the esterification of a central quinic acid core with one or more gallic acid residues [1]. Found abundantly in botanical matrices such as green tea, Tara tannin, and Galphimia glauca, these polyphenols exhibit potent leishmanicidal, antioxidant, and anti-inflammatory properties[2].

Despite their therapeutic potential, the extraction and purification of GQAs present significant analytical bottlenecks. Their high polarity, structural similarity to co-occurring catechins, and extreme susceptibility to oxidation demand highly selective sample preparation. Traditional liquid-liquid extraction often results in poor recoveries and emulsion formation. This application note details the mechanistic rationale and validated solid-phase extraction (SPE) protocols for isolating GQAs from complex matrices.

Sorbent Selection: The Causality of SPE Mechanisms

The selection of an SPE sorbent must account for the dual physicochemical nature of GQAs: a highly polar, acidic quinic core (pKa ~3.4) decorated with hydrophobic, hydrogen-bonding galloyl groups.

  • Polymeric Reversed-Phase (HLB): Traditional silica-based C18 sorbents rely purely on hydrophobic interactions, frequently resulting in the early breakthrough of highly polar mono-galloylquinic acids (e.g., 3-O-galloylquinic acid) during the loading phase. Macroporous polymeric sorbents, such as poly(N-vinylpyrrolidone-divinylbenzene) (HLB), provide a superior hydrophilic-lipophilic balance. The pyrrolidone ring facilitates strong dipole-dipole interactions with the GQA hydroxyl groups, ensuring robust retention even under highly aqueous conditions[3].

  • Zirconium-Based Inorganic Sorbents: For targeted isolation, inorganic sorbents like zirconium silicate or zirconium phosphate (ZrP) exploit Lewis acid-base interactions. The positively charged Zirconium (IV) acts as a Lewis acid, forming reversible coordination complexes specifically with the electron-rich ortho-diphenolic hydroxyls of the galloyl groups[2]. This enables the selective capture of GQAs from crude extracts, leaving non-phenolic interferences in the flow-through[4].

SPE_Logic A Crude Botanical Extract (Contains GQAs) B Goal: Broad-Spectrum Profiling (Retain all polarities) A->B C Goal: Targeted Isolation (High purity, specific capture) A->C D Polymeric HLB Sorbent Hydrophilic-Lipophilic Balance B->D E Zirconium Silicate/Phosphate Lewis Acid-Base Chelation C->E

Logic tree for selecting SPE sorbents based on GQA structural properties.

Quantitative Comparison of SPE Sorbents

The table below summarizes the field-proven performance metrics of various SPE chemistries when applied to GQA extraction.

SPE Sorbent TypeTarget AnalyteMatrix SourceRecovery (%)Purity (%)Primary Mechanism of Action
Oasis HLB (Polymeric) 3-O-Galloylquinic AcidGreen Tea Extract>90%ModerateHydrophilic-lipophilic balance (dipole & hydrophobic)
Zirconium Phosphate (ZrP) 5-O-Galloylquinic AcidGreen Tea (70% EtOH)88%92%Lewis acid-base complexation (Zr⁴⁺ to galloyl OH)
Zirconium Silicate Mono/Poly-GQAsGalphimia glauca85–92%>80%Selective metal-ion chelation
Silica C18 Tetra-O-galloylquinic acidTara Tannin60–75%LowHydrophobic interaction (Prone to polar breakthrough)

(Data synthesized from[2],[5], and[3])

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Broad-Spectrum Profiling using Polymeric HLB SPE

Objective: Comprehensive sample clean-up of plant extracts for downstream LC-MS/MS characterization of mono- to tetra-galloylquinic acids[3]. Causality: Acidifying the sample to pH 3.0 suppresses the ionization of the quinic acid carboxyl group. By neutralizing this charge, the molecule's overall hydrophobicity increases, maximizing retention on the reversed-phase polymeric bed and preventing breakthrough.

SPE_Workflow N1 1. Condition (MeOH & H2O) N2 2. Load (pH 3.0 Extract) N1->N2 N3 3. Wash (0.1% Formic Acid) N2->N3 N4 4. Elute (100% MeOH) N3->N4 N5 5. Reconstitute (For LC-MS/MS) N4->N5

Step-by-step HLB solid-phase extraction workflow for GQA recovery.

Step-by-Step Methodology:

  • Sorbent Conditioning: Pass 4.0 mL of LC-MS grade methanol through a 3 cc/60 mg HLB cartridge under vacuum (flow rate: 1 drop/sec).

  • Equilibration: Pass 4.0 mL of 0.1% formic acid in ultrapure water. Critical: Do not allow the sorbent bed to run dry.

  • Sample Loading: Dilute the crude aqueous extract 1:1 with water containing 4% phosphoric acid to achieve a final pH of ~3.0. Load 1.5 mL onto the cartridge.

    • Self-Validation Step: Collect the flow-through and spot-test a 10 µL aliquot with 1% Iron(III) chloride; a lack of dark blue/black color confirms complete retention of the galloyl groups.

  • Washing: Wash the bed with 4.0 mL of 0.1% formic acid in water. This elutes highly polar, non-phenolic interferences such as free sugars and aliphatic organic acids.

  • Elution: Elute the target GQAs with 4.0 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C (to prevent thermal degradation) and reconstitute in 10% aqueous acetonitrile for immediate LC-MS/MS analysis.

Protocol B: Selective Isolation using Zirconium Silicate Micro-Spin Columns

Objective: High-purity preparative isolation of specific GQAs (e.g., 5-O-galloylquinic acid) from crude extracts [2]. Causality: Zirconium silicate selectively chelates the galloyl moieties. Washing with organic solvents removes non-specifically bound matrix components. Elution requires a strong Lewis base competitor (phosphate ions) to displace the GQAs from the Zr(IV) active sites [4].

Step-by-Step Methodology:

  • Sorbent Preparation: Pack 50 mg of pure zirconium silicate powder into a micro-spin column.

  • Conditioning: Centrifuge with 1.0 mL of 70% ethanol at 3000 rpm for 1 min.

  • Loading & Chelation: Apply 0.5 mL of the crude 70% ethanol plant extract. Incubate at 37 °C for 2 hours to allow complete coordination complex formation. Centrifuge and discard the flow-through.

  • Washing: Wash the sorbent bed twice with 1.0 mL of deionized water, followed by 1.0 mL of 100% ethanol.

    • Self-Validation Step: Monitor the UV absorbance of the final ethanol wash fraction at 280 nm. A baseline reading confirms that all non-specifically bound matrix components have been removed prior to targeted desorption.

  • Desorption: Add 0.5 mL of 0.4% phosphoric acid solution. Incubate for 2 hours at 37 °C. The phosphate ions outcompete the galloyl groups for the Zr(IV) sites, releasing the GQAs.

  • Recovery: Centrifuge the spin column to collect the highly purified GQA fraction.

Conclusion

Effective solid-phase extraction of galloylquinic acids requires a fundamental understanding of their dual nature: the polar, acidic quinic core and the chelating, hydrophobic galloyl periphery. By rationally selecting HLB polymers for broad retention or Zirconium-based sorbents for targeted chelation, researchers can achieve high-recovery, self-validating sample preparation suitable for rigorous LC-MS/MS profiling and preparative isolation.

References

  • Hussain, S., et al. "Solid-phase extraction of galloyl- and caffeoylquinic acids from natural sources (Galphimia glauca and Arnicae flos) using pure zirconium silicate and bismuth citrate powders as sorbents inside micro spin columns." Journal of Pharmaceutical and Biomedical Analysis (2013). URL:[Link]

  • Clifford, M. N., et al. "Profiling and Characterization by LC-MSn of the Galloylquinic Acids of Green Tea, Tara Tannin, and Tannic Acid." Journal of Agricultural and Food Chemistry (2007). URL:[Link]

  • Zhu, M., et al. "Convenient isolation of strictinin-rich tea polyphenol from Chinese green tea extract by zirconium phosphate." International Journal of Nanomedicine / PMC (2014). URL:[Link]

  • van der Hooft, J. J. J., et al. "Structural Annotation and Elucidation of Conjugated Phenolic Compounds in Black, Green, and White Tea Extracts." Journal of Agricultural and Food Chemistry (2012). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving HPLC peak tailing and co-elution for galloylquinic acids

A Senior Application Scientist's Guide to Resolving HPLC Peak Tailing and Co-elution Welcome to the technical support center for advanced HPLC troubleshooting. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Resolving HPLC Peak Tailing and Co-elution

Welcome to the technical support center for advanced HPLC troubleshooting. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic analysis of galloylquinic acids (GQAs). As compounds of significant interest due to their biological activities, achieving robust and reliable separation is paramount. This document provides in-depth, field-proven insights to diagnose and resolve common issues like peak tailing and isomer co-elution, moving beyond generic advice to explain the underlying chemical principles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific chromatographic problems in a question-and-answer format, providing a logical workflow from diagnosis to resolution.

Question 1: Why are my galloylquinic acid peaks tailing, and how do I fix it?

Peak tailing is arguably the most common issue when analyzing acidic, polar molecules like GQAs. A tailing peak, where the asymmetry factor is greater than 1.2, can compromise resolution and lead to inaccurate quantification. The cause is almost always an unwanted secondary retention mechanism occurring alongside the primary reversed-phase interaction.[1]

Causality: Galloylquinic acids possess multiple phenolic hydroxyl groups and a carboxylic acid moiety. On silica-based reversed-phase columns (e.g., C18), residual, un-capped silanol groups (Si-OH) on the silica surface are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above approximately 3.[2] These negatively charged sites can then interact ionically with any ionized portions of the GQA molecule, or through strong hydrogen bonding, delaying a fraction of the analyte molecules from eluting and causing a characteristic "tail".[3] Trace metal impurities within the silica can also chelate with the polar groups on GQAs, contributing to this effect.[3][4]

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: Diagnostic workflow for troubleshooting GQA peak tailing.

This protocol aims to ensure that the galloylquinic acids are in a single, neutral (protonated) state to minimize secondary ionic interactions.

  • Determine Analyte pKa: Gallic acid, the core component, has a pKa of ~4.4 for its carboxylic acid group. The phenolic protons are much less acidic. The primary goal is to suppress the carboxylate ionization.

  • Select an Acid Modifier: Formic acid (0.1%) is an excellent choice as it is volatile and MS-friendly. Phosphoric acid can also be used for UV-only detection but is not volatile.

  • Prepare Aqueous Mobile Phase (Solvent A):

    • Measure 999 mL of HPLC-grade water.

    • Carefully add 1 mL of concentrated formic acid.

    • Mix thoroughly. The final pH should be approximately 2.7-2.8.

    • Filter the mobile phase through a 0.45 µm filter.

  • Prepare Organic Mobile Phase (Solvent B): Use HPLC-grade acetonitrile or methanol. Adding the same concentration of acid to the organic phase is good practice for baseline stability in gradient elution.

  • System Equilibration: Flush the HPLC system, including the pump, lines, and autosampler, with the new mobile phase for at least 15-20 minutes or until the backpressure is stable.

  • Equilibrate the Column: Equilibrate the analytical column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Inject Sample: Inject the GQA standard or sample and evaluate the peak shape. The tailing should be significantly reduced.[1][5][6]

Question 2: I'm seeing poor resolution or complete co-elution of my galloylquinic acid isomers. What is the cause and solution?

Co-elution of GQA isomers, such as 3,5-di-O-galloylquinic acid and 3,4-di-O-galloylquinic acid, is a common and significant challenge. This occurs because isomers possess identical mass and very similar polarity and hydrophobicity, making them difficult to differentiate with standard chromatographic methods.[7]

Causality: A standard C18 column separates primarily based on hydrophobic interactions.[5] Since positional isomers of GQAs have nearly identical hydrophobicity, a C18 phase often lacks the necessary selectivity to resolve them. To achieve separation, you must introduce an alternative retention mechanism that can differentiate the subtle structural differences between the isomers.

The key is to alter the selectivity of the chromatographic system. This can be achieved by changing the stationary phase, the organic modifier, or both.

dot graph G { layout=neato; graph [fontname="Arial", fontsize=12, sep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: Modifying selectivity to resolve GQA isomers.

This is the most impactful change you can make.[7]

  • Recommendation: Switch from a C18 to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: These phases contain aromatic rings. They retain compounds not only through hydrophobicity but also through π-π interactions with the aromatic galloyl groups of the analytes.[3] The spatial arrangement of the galloyl groups on the quinic acid core is different for each isomer, leading to differential π-π interactions with the stationary phase and, consequently, separation.

The choice between acetonitrile (ACN) and methanol (MeOH) can significantly influence selectivity.[8][9]

  • Acetonitrile: Generally considered a weaker solvent in reversed-phase, but its π-acceptor properties can influence interactions differently than methanol.

  • Methanol: Is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to ACN, sometimes revealing selectivity that ACN does not.[9][10]

For closely eluting compounds, a slow, shallow gradient is essential to provide enough time for the subtle differences in retention to manifest as baseline separation.[11]

ParameterStandard C18 Method (Prone to Co-elution)Optimized Phenyl-Hexyl Method (Isomer Resolution)Rationale for Change
Column C18, 1.8 µm, 2.1 x 50 mmPhenyl-Hexyl, 1.7 µm, 2.1 x 100 mmIntroduces π-π interactions for enhanced selectivity.[7] Longer column increases efficiency.
Solvent A 0.1% Formic Acid in Water0.1% Formic Acid in WaterMaintains ion suppression for good peak shape.
Solvent B AcetonitrileMethanolMethanol can offer different selectivity for phenolic compounds.[9][10]
Gradient 5-40% B in 5 min10-25% B in 15 minA shallower gradient increases the chance of resolving closely eluting isomers.[11]
Flow Rate 0.4 mL/min0.3 mL/minAdjusted for longer column and different solvent.
Temperature 30 °C40 °CHigher temperature can improve efficiency and alter selectivity.[12]
Frequently Asked Questions (FAQs)

Q1: Can I use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for GQA analysis? A1: Yes, HILIC is a viable alternative, particularly for highly polar, poly-hydroxylated compounds like GQAs.[13] In HILIC, a polar stationary phase is used with a high-organic mobile phase. Analytes partition into a water-enriched layer on the surface of the stationary phase.[13] This can provide a completely different selectivity profile compared to reversed-phase and may be effective for resolving isomers that are intractable by other means.[14]

Q2: My baseline is noisy and drifting during my gradient run. Is this related to my GQA analysis? A2: A noisy or drifting baseline during a gradient is often due to mobile phase issues. Ensure you are using high-purity, HPLC-grade solvents and that your aqueous phase (Solvent A) and organic phase (Solvent B) contain the same concentration of additives (e.g., 0.1% formic acid in both). This ensures a consistent background signal as the mobile phase composition changes. Also, ensure solvents are properly degassed to prevent air bubbles from causing noise in the detector.[15]

Q3: Does sample solvent composition matter for GQA analysis? A3: Absolutely. For best peak shape, the sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[16] Injecting a sample dissolved in a very strong solvent (e.g., 100% methanol) into a highly aqueous initial mobile phase can cause peak distortion, splitting, or fronting because the sample doesn't focus properly at the head of the column.[17][18] Whenever possible, dissolve your GQA extracts or standards in the initial mobile phase composition.

Q4: I've tried everything and one peak still tails. What else could be the cause? A4: If only a single peak is tailing after optimizing the mobile phase and using a high-quality column, consider these possibilities:

  • Co-elution with an Interferent: The "tail" may actually be a small, unresolved peak of an interfering compound.[1] Try changing the detection wavelength or, if available, use a mass spectrometer to check for mass purity across the peak.

  • Column Contamination: Strongly retained impurities from previous injections may have accumulated at the column inlet.[16] Try a rigorous column flushing procedure as recommended by the manufacturer.

  • Analyte-Specific Degradation: While less common, the analyte could be degrading on-column, although this is unlikely for GQAs under typical acidic reversed-phase conditions.

References
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • Common Causes Of Peak Tailing in Chromatography - Blogs - News. (2025).
  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.).
  • The Theory of HPLC Column Chemistry. (n.d.).
  • Tanaka, N., Goodell, H., & Karger, B. L. (1978). The role of organic modifiers on polar group selectivity in reversed-phase liquid chromatography. Journal of Chromatography A, 158, 233-248.
  • Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols - Benchchem. (n.d.).
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.).
  • Reducing non-specific protein binding in HPLC - Element Lab Solutions. (n.d.).
  • The little secrets of silica gel in liquid chromatography columns. (n.d.).
  • How to fix peak shape in hplc? - ResearchGate. (2023).
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv Technology Corporation. (2025).
  • Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic - SciSpace. (n.d.).
  • How to Use TYPE-C Silica™ HPLC Columns - MicroSolv Technology Corporation. (n.d.).
  • How can you separate a co-eluting more polar compound by HPLC? - ResearchGate. (2014).
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • How to Obtain Good Peak Shapes - GL Sciences. (n.d.).
  • HPLC Troubleshooting Guide. (2024).
  • Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed. (2015).
  • A rapid HPLC method for determination of major phenolic acids in plant material. (n.d.).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025).
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023).
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2017).
  • Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity - Embrapa. (2022).
  • Profiling and characterization by LC-MSn of the galloylquinic acids of green tea, tara tannin, and tannic acid - PubMed. (2007).
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025).
  • semi-preparative hplc separation: Topics by Science.gov. (n.d.).
  • Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method - PubMed. (n.d.).
  • HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited - Zendesk. (2022).
  • The dual RPLC‐HILIC retention behavior of gallic acid on Discovery HS... - ResearchGate. (n.d.).
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.).
  • Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts - SciSpace. (n.d.).
  • METHOD DEVELOPMENT ON HPLC - Maharana Pratap P.G. College Hardoi. (n.d.).
  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent - Shodex HPLC Columns. (n.d.).
  • Technical Note: Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity - Thermo Fisher Scientific. (n.d.).
  • Technical Support Center: Optimization of HPLC Gradient Elution for Dicaffeoylquinic Acid Isomers - Benchchem. (n.d.).
  • HPLC Method Development for Compound Separation | PDF | High Performance Liquid Chromatography | Elution - Scribd. (n.d.).
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.).
  • (PDF) Development of a Rapid Resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts - ResearchGate. (n.d.).
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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 4-O-Galloylquinic Acid vs. 5-O-Galloylquinic Acid

Executive Summary Galloylquinic acids are a vital class of hydrolyzable tannins (gallotannins) widely distributed in medicinal plants such as Caesalpinia spinosa, Alchornea trewioides, and Camellia sinensis (green tea)[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Galloylquinic acids are a vital class of hydrolyzable tannins (gallotannins) widely distributed in medicinal plants such as Caesalpinia spinosa, Alchornea trewioides, and Camellia sinensis (green tea)[1][2]. As secondary metabolites, they play a critical role in plant defense mechanisms and have garnered intense interest in drug discovery for their pleiotropic pharmacological profiles.

Among these, 4-O-galloylquinic acid and 5-O-galloylquinic acid are prominent positional isomers. While they share identical molecular weights and core antioxidant properties, the specific esterification site of the gallic acid moiety on the quinic acid ring dictates their 3D spatial conformation. This structural nuance significantly impacts their chromatographic behavior, target-binding affinities (such as enzyme inhibition), and downstream biological activities. This guide provides an objective, data-driven comparison of these two isomers to guide researchers in isolation workflows and therapeutic application development.

Structural Isomerism & Chemical Profiling

Both isomers share the molecular formula C₁₄H₁₆O₁₀ (MW: 344.27 g/mol )[3]. The core structure consists of a quinic acid ring esterified with a single galloyl (3,4,5-trihydroxybenzoyl) group.

  • 4-O-Galloylquinic Acid: The galloyl group is attached to the hydroxyl at the C4 position of the quinic acid ring.

  • 5-O-Galloylquinic Acid: The galloyl group is attached to the hydroxyl at the C5 position.

Causality in Analytical Chemistry: The positional shift of the bulky, electron-rich galloyl group alters the molecule's overall dipole moment and intramolecular hydrogen bonding network. In reverse-phase High-Performance Liquid Chromatography (RP-HPLC), this subtle difference in hydrophobicity allows for baseline separation. Because the C5 position exposes the galloyl group to slightly more polar interactions with the mobile phase, 5-O-galloylquinic acid typically elutes earlier (e.g., Rt ~3.67 min) than the more retained 4-O-galloylquinic acid (Rt ~3.77 min) under standardized gradient conditions[4].

G Plant Plant Extract (e.g., C. spinosa / A. trewioides) Fractionation Sephadex LH-20 Chromatography (Size & Aromaticity Separation) Plant->Fractionation 80% Acetone Extract HPLC Preparative HPLC-PAD (Acidified Mobile Phase) Fractionation->HPLC Tannin-rich Fraction Isomer5 5-O-galloylquinic acid (Rt ~3.67 min) HPLC->Isomer5 Elutes First (Less Hydrophobic) Isomer4 4-O-galloylquinic acid (Rt ~3.77 min) HPLC->Isomer4 Elutes Second (More Hydrophobic)

Figure 1: Workflow for the extraction and chromatographic isolation of galloylquinic acid isomers.

Comparative Biological Activities

While both isomers exhibit overlapping functional profiles due to their shared pyrogallol pharmacophore, specific steric interactions dictate distinct therapeutic efficacies.

Antioxidant Capacity

Both isomers are exceptionally potent free radical scavengers. The pyrogallol moiety (three adjacent hydroxyl groups on the aromatic ring) readily donates hydrogen atoms to neutralize reactive oxygen species (ROS), forming a stable resonance-delocalized radical[5]. Oxygen Radical Absorbance Capacity (ORAC) assays confirm that both isomers rank among the strongest natural antioxidants found in Alchornea trewioides[2].

Antimicrobial & Antifungal Efficacy

Galloylquinic acids demonstrate profound antifungal properties, particularly against multidrug-resistant Candida albicans and Cryptococcus spp.[6][7]. They act by disrupting biofilm formation and inhibiting the yeast-to-hyphae morphological transition. Extracts rich in these isomers from Copaifera lucens showed a minimum inhibitory concentration (MIC) as low as 1 to 16 μg/mL against vaginal candidiasis models[6].

Targeted Enzyme & Viral Inhibition

The spatial orientation of the galloyl group becomes critical in lock-and-key enzyme interactions:

  • 5-O-Galloylquinic Acid: Proven to act as a noncompetitive inhibitor of arginase , an enzyme crucial for the survival of Leishmania parasites. This specific binding confers potent anti-leishmanial activity[8].

  • 4-O-Galloylquinic Acid: In structure-based virtual screening, this isomer demonstrated a strong binding affinity (-5.6 kcal/mol) against the viral protein 35 (VP35) of the Marburg virus, highlighting its potential as a broad-spectrum antiviral scaffold[9].

Oncology & Chemosensitization

Both isomers exhibit selective cytotoxicity against various cancer lines (e.g., K562 leukemia, HeLa, and melanoma cells)[1]. Crucially, they act as chemosensitizers. When combined with Doxorubicin in solid Ehrlich carcinoma models, galloylquinic acids synergistically induce apoptosis by downregulating the Notch-1/Hes-1 signaling pathway, suppressing NF-κB p65 and VEGF (halting angiogenesis), and upregulating Caspase-3 activity[10].

G GQA Galloylquinic Acids (4-O & 5-O Isomers) Notch Notch-1 / Hes-1 Pathway GQA->Notch Inhibits NFkB NF-κB p65 GQA->NFkB Downregulates Caspase Caspase-3 Activation GQA->Caspase Upregulates VEGF VEGF Expression (Angiogenesis) Notch->VEGF Suppresses NFkB->VEGF Suppresses Apoptosis Tumor Cell Apoptosis (e.g., K562, Ehrlich Carcinoma) VEGF->Apoptosis Prevents (Blocked) Caspase->Apoptosis Induces

Figure 2: Anticancer mechanism of galloylquinic acids via Notch/NF-κB pathway modulation.

Quantitative Data Summary

The following table synthesizes the comparative analytical and biological parameters of the two isomers based on peer-reviewed literature.

Parameter4-O-Galloylquinic Acid5-O-Galloylquinic Acid
Molecular Formula C₁₄H₁₆O₁₀C₁₄H₁₆O₁₀
Exact Mass [M-H]⁻ 343.0655 Da[4]343.0651 Da[4]
RP-HPLC Retention Time ~3.77 min (More retained)[4]~3.67 min (Less retained)[4]
Primary MS/MS Fragments m/z 191, 169, 125[4]m/z 191, 169, 125[4]
Key Enzyme Interaction Marburg Virus VP35 binding (-5.6 kcal/mol)[9]Noncompetitive Arginase Inhibitor[8]
Primary Bioactivities Antioxidant, Antiviral, CytotoxicAntioxidant, Anti-leishmanial, Antifungal

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols are provided for the isolation and biological evaluation of these isomers.

Protocol 1: LC-MS/MS Identification & Isolation Workflow

Objective: To baseline-separate and isolate 4-O and 5-O isomers from crude plant extracts.

Causality Check: Phenolic acids easily ionize in neutral pH, leading to peak tailing and poor resolution. The addition of 0.1% formic acid forces the carboxylic acid moiety of the quinic acid core into its protonated (neutral) state, ensuring sharp, Gaussian peaks and successful separation of the closely eluting isomers.

  • Extraction: Macerate 100g of dried plant leaves (e.g., C. spinosa) in 80% aqueous acetone for 48 hours. Filter and concentrate under reduced pressure to yield a crude extract[2].

  • Pre-fractionation (Self-Validation Step): Load the crude extract onto a Sephadex LH-20 column. Elute with a gradient of water to methanol. Validation: Spot fractions on TLC plates and spray with 10% FeCl₃; dark blue/green spots confirm the presence of gallotannins[1].

  • HPLC Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 × 150 mm, 3.5 μm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Linear increase from 10% to 25% B over 30 minutes[4].

  • Detection: Monitor via Diode Array Detector (DAD) at 270 nm and 350 nm. Divert flow to an ESI-MS operating in negative ion mode.

  • Validation: Confirm the identity of the 5-O isomer (eluting first) and the 4-O isomer (eluting second) by extracting the exact mass m/z 343.065[M-H]⁻ and verifying the characteristic MS/MS product ions at m/z 191 (quinic acid) and 169 (gallic acid)[4].

Protocol 2: In Vitro Cytotoxicity & Chemosensitization Assay (MTT)

Objective: To evaluate the synergistic cytotoxic effect of isolated galloylquinic acids with Doxorubicin on K562 leukemia cells.

Causality Check: Relying solely on a single compound test ignores the tumor microenvironment's resistance mechanisms. By testing the isomers alongside Doxorubicin, we can quantify the chemosensitization effect (Combination Index) driven by the downregulation of anti-apoptotic pathways (NF-κB)[1][10].

  • Cell Culture: Seed K562 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment Groups (Self-Validating Design):

    • Negative Control: Media + 0.1% DMSO vehicle.

    • Positive Control: Doxorubicin alone (0.1 to 10 μM).

    • Test Group A: 4-O or 5-O isomer alone (1 to 100 μM).

    • Synergy Group: Doxorubicin (IC₂₀ dose) + Isomer (1 to 100 μM).

  • Incubation & MTT Addition: Incubate for 48h. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4h in the dark.

  • Solubilization: Centrifuge the plate, discard the supernatant, and dissolve the resulting formazan crystals in 150 μL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the negative control. Use Chou-Talalay method software to calculate the Combination Index (CI); a CI < 1 validates a synergistic chemosensitizing effect[1].

Sources

Comparative

structural differentiation and identification of galloylquinic acid isomers

An In-Depth Guide to the Structural Differentiation and Identification of Galloylquinic Acid Isomers For researchers in natural product chemistry, pharmacology, and food science, the accurate identification of galloylqui...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Differentiation and Identification of Galloylquinic Acid Isomers

For researchers in natural product chemistry, pharmacology, and food science, the accurate identification of galloylquinic acid isomers is a critical, yet formidable, challenge. These compounds, esters of gallic acid and quinic acid, are widespread in the plant kingdom and exhibit a range of biological activities, including antioxidant and anti-inflammatory properties.[1] The complexity arises from the multiple hydroxyl groups on the quinic acid moiety, allowing for the formation of numerous constitutional isomers and diastereomers that often co-occur in complex matrices like green tea or tara tannins.[2]

Distinguishing these isomers is not merely an academic exercise; the specific position of the galloyl group can significantly influence a molecule's bioactivity and pharmacokinetic profile. This guide provides a comprehensive comparison of modern analytical strategies, grounded in established scientific principles, to empower researchers to confidently differentiate and identify these closely related structures. We will move beyond simple protocol recitation to explore the causal chemical principles that underpin these powerful techniques.

The Core Challenge: Isomeric Similarity

Galloylquinic acids consist of a quinic acid core acylated by one or more galloyl groups. The challenge lies in determining the exact attachment point(s) of the galloyl residue(s) on the quinic acid ring (positions 1, 3, 4, or 5). Isomers like 3-O-galloylquinic acid and 5-O-galloylquinic acid have the same mass and elemental composition, making them indistinguishable by low-resolution mass spectrometry alone.

G cluster_quinic Quinic Acid Core cluster_galloyl Galloyl Moiety QA Quinic Acid p1 C1-COOH p3 C3-OH p4 C4-OH p5 C5-OH GA Gallic Acid Ester Ester Linkage (Positional Isomerism) GA->Ester Forms Ester->p3 e.g., 3-O-galloylquinic acid Ester->p4 e.g., 4-O-galloylquinic acid Ester->p5 e.g., 5-O-galloylquinic acid

Caption: Logical relationship of galloylquinic acid isomerism.

Comparative Analysis of Key Identification Techniques

A multi-faceted analytical approach is essential for unambiguous identification. No single technique provides all the answers, but their synergistic use creates a powerful workflow. The three pillars of modern analysis are Liquid Chromatography (LC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Primary Role Strengths Limitations
HPLC / UHPLC Separation Excellent at resolving isomers based on subtle polarity differences.Co-elution is still possible; provides no structural information alone.
MS/MS (MSn) Identification High sensitivity; provides fragmentation data indicative of substitution patterns.Cannot always distinguish between certain isomers (e.g., 3- vs. 5-acyl) without established rules; requires pure standards or hierarchical keys for confirmation.
NMR Spectroscopy Unambiguous Elucidation The "gold standard" for structure determination; directly probes atomic connectivity.Requires higher sample amounts and purity; lower throughput.

I. High-Performance Liquid Chromatography (HPLC): The Foundation of Separation

The first step in any analysis is achieving robust chromatographic separation. The subtle differences in the spatial arrangement of the galloyl groups lead to minor variations in polarity, which can be exploited for separation, typically using reversed-phase (RP) chromatography.

Causality in Method Development:
  • Column Choice: A C18 stationary phase is the workhorse. The nonpolar C18 chains interact with the hydrophobic galloyl and quinic acid moieties. High-density end-capped columns are preferred to minimize peak tailing caused by interactions between free silanol groups and the acidic phenols.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used. The key is the acidic modifier (typically 0.1% formic or acetic acid). Protonating the carboxylic acid and phenolic hydroxyls suppresses their ionization, leading to better retention on the nonpolar stationary phase and sharper peak shapes.

  • Gradient Optimization: A slow, shallow gradient is crucial. A typical run might start at a low percentage of organic solvent (e.g., 5-10%) and gradually increase over 30-60 minutes. This extended gradient allows for the resolution of isomers with very similar retention times.

Protocol: UHPLC Separation of Galloylquinic Acid Isomers
  • Instrumentation: UHPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC HSS T3 C18 (or equivalent), 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Profile:

    • 0-2 min: 5% B

    • 2-25 min: Linear gradient from 5% to 40% B

    • 25-30 min: Linear gradient from 40% to 95% B

    • 30-35 min: Hold at 95% B (column wash)

    • 35-40 min: Return to 5% B and re-equilibrate.

  • Column Temperature: 40 °C (to ensure reproducible retention times).

  • Detection: PDA detection at 280 nm.

  • Sample Preparation: Dissolve extract in 50:50 methanol:water and filter through a 0.22 µm syringe filter.[3]

II. Tandem Mass Spectrometry (MS/MS): Decoding Fragmentation Patterns

Tandem MS (or multi-stage MSn) is the most powerful tool for high-throughput identification. By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that serves as a structural fingerprint. For galloylquinic acids, analysis is almost exclusively performed in negative ion mode due to the presence of acidic protons.

The core principle for distinguishing isomers lies in the fact that the stability of the ester linkage, and thus the ease of fragmentation, is dependent on its position on the quinic acid ring. This is influenced by stereochemical factors and the potential for neighboring group participation.[4] A hierarchical key, similar to that developed for chlorogenic acids, can be applied to galloylquinic acids.[4][5]

G Sample Sample from HPLC ESI Electrospray Ionization (Negative Mode) Sample->ESI MS1 MS1 Scan (Detect Precursor Ion [M-H]-) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Detect Product Ions) CID->MS2 Analysis Data Analysis (Interpret Spectrum) MS2->Analysis

Caption: General workflow for LC-MS/MS analysis.

Key Fragmentation Pathways:
  • Loss of Galloyl Moiety: The most common initial fragmentation is the neutral loss of the galloyl group (152 Da) or gallic acid (170 Da).

  • Quinic Acid Fragments: The resulting quinic acid ion at m/z 191 is a hallmark of this class of compounds. Further fragmentation of this ion provides crucial diagnostic information.[6]

    • [Quinic Acid - H]⁻ (m/z 191): The base peak for 5-acyl isomers.

    • [Quinic Acid - H - H₂O]⁻ (m/z 173): A significant ion, often the base peak for 4-acyl isomers.[4][6]

    • [Quinic Acid - H - H₂O - CO]⁻ (m/z 145)

    • [Quinic Acid - H - 2H₂O - CO₂]⁻ (m/z 113)

Differentiating Isomers by MS/MS: A Hierarchical Approach

The relative abundance of key fragment ions allows for a logical deduction of the galloyl position. While commercial standards are scarce, this validated approach provides a high degree of confidence.[5]

  • Step 1: Identify the [M-H]⁻ Ion: This confirms the molecular weight (e.g., m/z 343 for mono-galloylquinic acid, m/z 495 for di-galloylquinic acid).

  • Step 2: Analyze the MS² Spectrum:

    • Is it a 4-O-galloylquinic acid? Look for a base peak at m/z 173 . The stereochemistry of the 4-position facilitates a specific water loss pathway.[4]

    • Is it a 5-O-galloylquinic acid? Look for a base peak at m/z 191 with only a very weak (<5%) m/z 173 fragment.[5]

    • Is it a 3-O-galloylquinic acid? This isomer also shows a base peak at m/z 191 , but the key differentiator is a more prominent fragment at m/z 127 .

    • Is it a 1-O-galloylquinic acid? Fragmentation is often indistinguishable from the 5-isomer in MS², but they are typically well-separated by reversed-phase LC.[5]

For di- or tri-substituted isomers, this logic extends. The ease of removal of the galloyl residue during fragmentation follows a general trend: 1 ≈ 5 > 3 > 4.[5] By performing MSn experiments (e.g., MS³ on the m/z 191 ion), these assignments can be further confirmed.

Isomer Type Precursor Ion [M-H]⁻ Key Diagnostic MS² Fragment Ion (Base Peak) Supporting Ions
4-O-galloylquinic acidm/z 343m/z 173 ([QA-H-H₂O]⁻)m/z 191
5-O-galloylquinic acidm/z 343m/z 191 ([QA-H]⁻)m/z 173 (<5% intensity)
3-O-galloylquinic acidm/z 343m/z 191 ([QA-H]⁻)Prominent m/z 127
3,5-di-O-galloylquinic acidm/z 495Loss of one galloyl group -> m/z 343MS³ on m/z 343 reveals 3- and 5-isomer characteristics

III. NMR Spectroscopy: The Definitive Structural Proof

When MS data is ambiguous or when a novel isomer is discovered, NMR spectroscopy is the ultimate tool for structural elucidation. While requiring more sample and time, its data is unparalleled in its detail. The key is to analyze the chemical shifts (δ) and coupling constants (J) of the protons on the quinic acid ring (H-1 to H-6). Acylation causes a significant downfield shift (Δδ ≈ 1-2 ppm) for the proton attached to the acylated carbon.

Key NMR Experiments:
  • ¹H NMR: Provides the initial overview. The number of signals, their integration, and multiplicity give a proton count and information on neighboring protons. The downfield-shifted methine protons are diagnostic of the acylation sites.[7][8]

  • ¹³C NMR: Shows all unique carbon environments. The chemical shift of the carbon bearing the ester group (C-O-C=O) is also shifted downfield.

  • 2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships, allowing for the "walking" along the quinic acid backbone to assign each proton signal.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this problem. It shows correlations between protons and carbons that are 2-3 bonds away. A correlation between the galloyl carbonyl carbon (C=O) and a specific quinic acid proton (e.g., H-3, H-4, or H-5) provides unambiguous proof of the ester linkage position.

Interpreting NMR Data: An Example

Let's consider the differentiation of 3,4-di-O-galloylquinic acid and 3,5-di-O-galloylquinic acid.

  • ¹H NMR: In the 3,4-isomer, both H-3 (δ ~5.58) and H-4 (δ ~5.15) would appear significantly downfield compared to an unsubstituted quinic acid. In the 3,5-isomer, H-3 (δ ~5.3) and H-5 (δ ~5.3) would be the downfield-shifted protons.

  • HMBC Confirmation:

    • For the 3,4-isomer , the spectrum would show a correlation from the galloyl carbonyl carbon to H-3 and another galloyl carbonyl carbon to H-4.

    • For the 3,5-isomer , correlations would be observed between the galloyl carbonyls and H-3 and H-5, respectively.

This direct observation of connectivity leaves no room for ambiguity.

Conclusion and Recommended Workflow

The robust differentiation of galloylquinic acid isomers requires a synergistic analytical workflow. While LC-MSn provides the speed and sensitivity needed for screening complex mixtures, NMR remains the gold standard for definitive structural proof.

G Start Sample Extract LC_PDA 1. UHPLC-PDA Analysis (Initial Separation & UV Profile) Start->LC_PDA LC_MS1 2. LC-MS (Full Scan) (Identify Molecular Ions [M-H]-) LC_PDA->LC_MS1 LC_MSn 3. LC-MSn Analysis (Generate Fragmentation Spectra) LC_MS1->LC_MSn TentativeID 4. Tentative Identification (Based on Hierarchical Key) LC_MSn->TentativeID Decision Ambiguous? Novel Isomer? NMR 5. Isolation & NMR (¹H, ¹³C, COSY, HMBC) Unambiguous Structure Decision->NMR Yes FinalID Confident Identification Decision->FinalID No NMR->FinalID TentativeID->Decision

Caption: Recommended workflow for isomer identification.

For researchers in drug development and quality control, this hierarchical approach provides a self-validating system. The initial LC-MSn analysis allows for rapid, tentative identification based on well-established fragmentation rules. Any novel or ambiguous peaks can then be targeted for isolation and definitive characterization by NMR. By understanding the chemical principles behind each technique, scientists can make informed decisions, ensuring the accuracy and integrity of their results.

References

  • Clifford, M. N., et al. (2005). Discriminating between the Six Isomers of Dicaffeoylquinic Acid by LC-MSn. Journal of Agricultural and Food Chemistry, 53(10), 3821-3832. Available at: [Link]

  • Andrade, J., et al. (2022). Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity. Embrapa. Available at: [Link]

  • Petrovic, M., et al. (2018). The Synthesized Plant Metabolite 3,4,5-Tri-O-Galloylquinic Acid Methyl Ester Inhibits Calcium Oxalate Crystal Growth in a Drosophila Model, Downregulates Renal Cell Surface Annexin A1 Expression, and Decreases Crystal Adhesion to Cells. Journal of Medicinal Chemistry, 61(4), 1609-1621. Available at: [Link]

  • Ncube, E. N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(28). Available at: [Link]

  • Alhazam, H. A., et al. (2012). Synthesis, Characterization and Antioxidant Study of Some New Compounds of Gallic Acid Derivatives. International Journal of Chemistry and Applications, 4(3), 149-157. Available at: [Link]

  • Wu, W., et al. (2007). Profiling and characterization by LC-MSn of the galloylquinic acids of green tea, tara tannin, and tannic acid. Journal of Agricultural and Food Chemistry, 55(8), 2797-2807. Available at: [Link]

  • Clifford, M. N., et al. (2003). A Hierarchical Scheme for LC-MSn Identification of Chlorogenic Acids. Journal of Agricultural and Food Chemistry, 51(10), 2900-2911. Available at: [Link]

  • Furtado, R. A., et al. (2022). Chemical structures of the galloylquinic acids and flavonoids present in Copaifera species. ResearchGate. Available at: [Link]

  • Hu, B., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI. Available at: [Link]

  • Wianowska, D., et al. (2015). Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. Molecules, 20(12), 21335-21353. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Wang, Y., et al. (2023). Characterization and identification of chemical constituents in Corni Fructus and effect of storage using UHPLC-LTQ-Orbitrap. Biomedical Chromatography, 37(3), e5559. Available at: [Link]

  • Creative Biostructure. (2024). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2. Carbon. Available at: [Link]

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Validation

comparing antioxidant potential of 4-O-galloylquinic acid and chlorogenic acid

An In-Depth Technical Guide to the Comparative Antioxidant Potential of 4-O-galloylquinic Acid and Chlorogenic Acid For researchers, scientists, and drug development professionals, the selection of lead compounds often h...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Antioxidant Potential of 4-O-galloylquinic Acid and Chlorogenic Acid

For researchers, scientists, and drug development professionals, the selection of lead compounds often hinges on a nuanced understanding of structure-activity relationships. This guide provides a detailed comparative analysis of two prominent phenolic compounds: 4-O-galloylquinic acid and chlorogenic acid. While both are recognized for their antioxidant properties, a deeper dive into their molecular architecture and the available experimental data reveals significant distinctions in their potential efficacy. This document synthesizes theoretical principles with experimental evidence to offer a clear perspective on their relative antioxidant capabilities.

Part 1: The Molecular Basis for Antioxidant Potential: A Structural Showdown

The antioxidant capacity of a phenolic compound is fundamentally dictated by its chemical structure, specifically its ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[1] The two primary mechanisms governing this action are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2] In both pathways, the ease with which the antioxidant molecule can part with a hydrogen atom or an electron, and the stability of the resulting antioxidant radical, are paramount.

At the heart of our comparison are the distinct phenolic acid moieties esterified to the quinic acid core: the galloyl group in 4-O-galloylquinic acid and the caffeoyl group in chlorogenic acid.

  • Chlorogenic Acid (5-O-caffeoylquinic acid): Features a caffeoyl group, which possesses a catechol (3,4-dihydroxy) ring. This ortho-dihydroxy arrangement is crucial for its antioxidant activity, as it allows for the donation of hydrogen atoms and the formation of a stable semiquinone radical.[3]

  • 4-O-galloylquinic Acid: Features a galloyl group, which is characterized by a pyrogallol (3,4,5-trihydroxy) ring.

The critical difference is the third hydroxyl group on the galloyl moiety. This additional group is predicted to significantly enhance antioxidant potential for two key reasons:

  • Increased Hydrogen Donating Capacity: It provides an additional site for hydrogen atom donation to scavenge free radicals.

  • Enhanced Radical Stability: The resulting galloyl radical is more stabilized through resonance, with the negative charge delocalized across the three hydroxyl groups. This greater stability makes the initial hydrogen donation more energetically favorable.

Therefore, from a purely structural standpoint, 4-O-galloylquinic acid is hypothesized to be the more potent antioxidant.

Caption: Chemical structures of Chlorogenic Acid and 4-O-galloylquinic Acid.

Part 2: In Vitro Antioxidant Activity: A Review of the Evidence

To quantify and compare antioxidant potential, several in vitro assays are routinely employed. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Both are based on the ability of an antioxidant to scavenge a stable radical, which results in a measurable color change.[4] The results are often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals), where a lower value indicates higher antioxidant activity.

While direct head-to-head studies comparing 4-O-galloylquinic acid and chlorogenic acid are not readily found in the literature, we can synthesize data from various sources to draw a well-founded comparison.

Table 1: Summary of In Vitro Antioxidant Activity Data

CompoundAssayIC50 / Activity ValueSource(s)
Chlorogenic Acid (5-CQA) DPPH12.3 µM[5]
Chlorogenic Acid (5-CQA) ABTS70.53 µg/mL[6]
3-O-caffeoylquinic acid ABTS (TEAC)1.2 (Trolox Equivalents)[7]
4-O-caffeoylquinic acid ABTS (TEAC)1.2 (Trolox Equivalents)[7]
4-O-caffeoylquinic acid DPPH11.41 µg/mL (32.0 µM)[8][9]
5-O-caffeoylquinic acid ABTS (TEAC)1.4 (Trolox Equivalents)[7]
Galloyl Quinic Derivatives DPPH, O₂⁻, OH⁻Activity increases with the number of galloyl groups. IC50 for di- and tri-galloyl derivatives < 30 µM.[10][11]

Analysis of Experimental Data:

  • Chlorogenic Acid and its Isomers: The data shows that the common isomers of monocaffeoylquinic acid (3-CQA, 4-CQA, and 5-CQA) exhibit very similar and potent antioxidant activities.[7][12] For instance, 4-O-caffeoylquinic acid (an isomer of chlorogenic acid) has a reported DPPH IC50 value of 11.41 µg/mL.[8][9] This indicates that the position of the single caffeoyl group on the quinic acid core does not dramatically alter its radical scavenging capacity.

  • Galloyl Quinic Derivatives: The study by Pinzino et al. provides the most critical insight for this comparison.[11] Their research on galloyl quinic derivatives isolated from Pistacia lentiscus demonstrated unequivocally that the "scavenger activity raised as the number of galloyl groups on the quinic acid skeleton increased".[10][11] They reported that di- and tri-galloyl quinic acids had IC50 values under 30 µM against multiple radical species.[10][11] This strongly supports the hypothesis that the galloyl moiety is a more powerful antioxidant group than the caffeoyl moiety. A mono-galloylated quinic acid, like 4-O-galloylquinic acid, would be expected to be more potent than a mono-caffeoylated one.

Part 3: Cellular Antioxidant Activity (CAA): Assessing Performance in a Biological Context

While in vitro chemical assays are essential for initial screening, they do not account for biological complexity, such as cell uptake, metabolism, and localization. The Cellular Antioxidant Activity (CAA) assay was developed to address this gap by measuring antioxidant capacity within a living cell model, typically using a human cell line like HepG2.

The assay principle involves loading cells with a probe (DCFH-DA) that fluoresces upon oxidation by free radicals. The ability of a test compound to prevent or reduce this fluorescence indicates its antioxidant activity within the cellular environment.

CAA_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement c1 Seed HepG2 cells in 96-well plate c2 Incubate for 24h until confluent c1->c2 t1 Wash cells with PBS c2->t1 t2 Add DCFH-DA probe + Antioxidant (Test Compound) t1->t2 t3 Incubate for 1 hour at 37°C t2->t3 m1 Wash cells to remove extracellular compounds t3->m1 m2 Add Free Radical Initiator (e.g., AAPH) m1->m2 m3 Measure fluorescence kinetically (Ex: 485 nm, Em: 535 nm) m2->m3 end end m3->end Calculate CAA Value vs. Control

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Expected Performance: Without direct comparative CAA data, we must again infer from chemical principles. The superior radical-scavenging ability of the galloyl group suggests that 4-O-galloylquinic acid should outperform chlorogenic acid in a CAA assay, provided it has comparable bioavailability (i.e., it can be effectively absorbed by the cells). However, factors like membrane permeability and potential metabolism by cellular enzymes could influence the final outcome. A direct experimental comparison is necessary for a definitive conclusion.

Part 4: Standardized Experimental Protocols for Comparative Assessment

To facilitate a direct and objective comparison, the following detailed protocols are provided. Adhering to these standardized methods is critical for generating reproducible and valid data.

Protocol 1: DPPH Radical Scavenging Assay

Rationale: This assay is rapid, simple, and uses a stable radical (DPPH•). The reduction of the deep violet DPPH• to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically, quantifying the hydrogen-donating ability of the antioxidant.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of 4-O-galloylquinic acid, chlorogenic acid, and a positive control (e.g., Trolox or Ascorbic Acid) in methanol (e.g., 1 mg/mL).

  • Assay Procedure:

    • Create a series of dilutions from the stock solutions of your test compounds and the positive control.

    • In a 96-well microplate, add 100 µL of each dilution to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • For the blank, use 100 µL of methanol instead of the antioxidant solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] * 100.

    • Plot the percentage of scavenging against the concentration of each compound to determine the IC50 value.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

Rationale: This assay provides a more biologically relevant measure of antioxidant potential by considering cellular uptake and metabolism. It quantifies the ability of a compound to prevent intracellular oxidation of a fluorescent probe.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed HepG2 human liver cancer cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells are confluent.

  • Cell Treatment:

    • Remove the growth medium and wash the cells gently with 100 µL of Phosphate-Buffered Saline (PBS).

    • Treat the cells for 1 hour with 100 µL of treatment medium containing the test compounds (4-O-galloylquinic acid, chlorogenic acid) at various concentrations, along with 25 µM DCFH-DA probe. Include a positive control (e.g., Quercetin) and a vehicle control.

  • Induction of Oxidative Stress:

    • Remove the treatment solution and wash the cells three times with 100 µL of PBS.

    • Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) radical initiator solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.

    • Calculate the CAA value using the formula: CAA unit = 100 - (AUC_sample / AUC_control) * 100.

    • Determine the EC50 value, which is the concentration required to produce a 50% antioxidant effect.

Conclusion and Future Directions

While both 4-O-galloylquinic acid and chlorogenic acid are valuable natural antioxidants, a comprehensive analysis based on fundamental chemical principles and available experimental data strongly suggests a superior antioxidant potential for 4-O-galloylquinic acid . This elevated potential is attributed to the trihydroxy galloyl moiety, which provides greater capacity for radical neutralization compared to the dihydroxy caffeoyl group of chlorogenic acid.

The primary limitation in the current body of knowledge is the lack of direct, side-by-side comparative studies. Therefore, the most critical future direction is to perform a head-to-head comparison of these two compounds using the standardized in vitro and cellular protocols detailed in this guide. Such research would provide definitive quantitative data to confirm the structure-based hypothesis and would be of significant value to researchers in the fields of natural product chemistry, pharmacology, and functional food development.

References

  • Synergistic Antioxidant Activity of Lycium barbarum Polysaccharide and Chlorogenic Acid and Its Effect on Inflammatory Response of NR8383 Cells. (2024). MDPI. [Link]

  • Phenolic compounds (PCs) acts as an antioxidant by reacting with a variety of free radicals. The mechanism of antioxidant actions involved either by hydrogen atom transfer, transfer of a single electron, sequential proton loss electron transfer, and chelation of transition metals. (2020). PubMed. [Link]

  • An antioxidant is a substance that at low concentrations delays or prevents oxidation of a substrate. Antioxidant compounds act through several chemical mechanisms: hydrogen atom transfer (HAT), single electron transfer (SET), and the ability to chelate transition metals. (2019). IntechOpen. [Link]

  • Identification and antioxidant activity of novel chlorogenic acid derivatives from bamboo (Phyllostachys edulis). (2001). PubMed. [Link]

  • Antioxidant activity of galloyl quinic derivatives isolated from P. lentiscus leaves. (2003). ResearchGate. [Link]

  • Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts. (n.d.). PMC - NIH. [Link]

  • Antioxidant activity of galloyl quinic derivatives isolated from P. lentiscus leaves. (2003). PubMed. [Link]

  • Comparative Study of the Antioxidative Activities of Caffeoylquinic and Caffeic Acids. (2016). Food Chemistry. [Link]

  • 4-O-Caffeoylquinic acid as an antioxidant marker for mulberry leaves rich in phenolic compounds. (2017). Journal of Food and Drug Analysis. [Link]

  • Comparative studies on the antioxidant properties of different Green coffee extracts. (2016). ResearchGate. [Link]

  • On-line HPLC analysis of the antioxidant activity of phenolic compounds in brewed, paper-filtered coffee. (n.d.). SciELO. [Link]

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  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). PMC. [Link]

  • Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition. (n.d.). PMC. [Link]

  • Anticancer, antioxidant, and antibacterial activities of low molecular weight bioactive subfractions isolated from cultures of w. (2018). Semantic Scholar. [Link]

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Comparative

A Comparative Guide to the Pharmacokinetics of Mono-Galloylquinic Acid Derivatives

For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its successful translation from a laboratory curiosity to a clinical reality. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its successful translation from a laboratory curiosity to a clinical reality. This guide provides an in-depth comparative analysis of the pharmacokinetics of mono-galloylquinic acid derivatives, a class of polyphenolic compounds with significant therapeutic potential. Drawing upon key experimental data, we will explore the absorption, distribution, metabolism, and excretion (ADME) of these molecules, offering insights into the structural nuances that govern their fate within a biological system.

Introduction: The Therapeutic Promise and Pharmacokinetic Challenges of Mono-Galloylquinic Acids

Mono-galloylquinic acids, esters formed from gallic acid and quinic acid, are widely distributed in the plant kingdom and are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic efficacy of these compounds, however, is intrinsically linked to their bioavailability, which is governed by their pharmacokinetic profile. A thorough understanding of how these derivatives are absorbed, distributed throughout the body, metabolized, and ultimately excreted is crucial for optimizing dosage regimens and predicting potential drug interactions.

This guide will delve into the comparative pharmacokinetics of this class of compounds, with a particular focus on how variations in their chemical structure, such as the position of the galloyl group on the quinic acid moiety, influence their ADME properties.

Absorption: A Tale of Two Pathways

The journey of mono-galloylquinic acid derivatives begins with their absorption from the gastrointestinal tract. Experimental evidence suggests a dual pathway of absorption: partial absorption of the intact molecule in the small intestine and absorption of metabolites following hydrolysis by gut microbiota.

A study on chlorogenic acid (5-O-caffeoylquinic acid), a closely related compound, demonstrated that it is partially absorbed and hydrolyzed in the small intestine of rats.[3][4] The net absorption of chlorogenic acid was found to be around 8%.[3][4] It is plausible that mono-galloylquinic acids follow a similar pattern. The molecular structure, particularly the ester linkage, is a critical determinant of intestinal absorption.[5]

The majority of ingested mono-galloylquinic acids that are not absorbed in the small intestine transit to the colon, where they are subjected to extensive metabolism by the gut microbiota.[6][7] This microbial enzymatic action cleaves the ester bond, releasing gallic acid and quinic acid, which are then available for absorption.

Distribution: Reaching the Target

Once absorbed, mono-galloylquinic acid derivatives and their metabolites are distributed throughout the body via the systemic circulation. The extent of distribution to various tissues is influenced by factors such as plasma protein binding and the physicochemical properties of the molecules.

Studies on gallic acid, a primary metabolite, have shown that it is rapidly absorbed and distributed. Following oral administration in humans, gallic acid and its metabolite, protocatechuic acid, were detected in the blood within an hour.[8][9] The binding of these small molecules to plasma proteins, such as human serum albumin, can significantly influence their distribution and elimination half-life.[7]

Metabolism: The Chemical Transformation

Metabolism is a critical process that not only deactivates compounds but can also lead to the formation of active metabolites. For mono-galloylquinic acid derivatives, metabolism occurs in both the intestinal wall and the liver, as well as by the gut microbiota.

The primary metabolic pathway for these compounds is hydrolysis of the ester linkage, yielding gallic acid and quinic acid.[10] Gallic acid itself undergoes further metabolism, primarily through methylation to form 4-O-methylgallic acid.[11][12] Other potential metabolites include pyrogallol and resorcinol, although their detection in significant amounts is less consistent.[11]

The following diagram illustrates the proposed metabolic pathway for a generic mono-galloylquinic acid:

Metabolic_Pathway Mono-galloylquinic Acid Mono-galloylquinic Acid Gallic Acid Gallic Acid Mono-galloylquinic Acid->Gallic Acid Hydrolysis (Gut Microbiota/Esterases) Quinic Acid Quinic Acid Mono-galloylquinic Acid->Quinic Acid Hydrolysis (Gut Microbiota/Esterases) 4-O-methylgallic Acid 4-O-methylgallic Acid Gallic Acid->4-O-methylgallic Acid Methylation (COMT) Other Metabolites Other Metabolites Gallic Acid->Other Metabolites Further Metabolism

Caption: Proposed metabolic pathway of mono-galloylquinic acid derivatives.

The enzyme catechol-O-methyltransferase (COMT) is responsible for the methylation of gallic acid. The activity of this enzyme can vary among individuals, potentially leading to inter-individual differences in the pharmacokinetic profiles of these compounds.

Excretion: The Final Exit

The final step in the pharmacokinetic journey is the excretion of the parent compound and its metabolites from the body. For mono-galloylquinic acid derivatives, the primary route of excretion is via the urine.

Studies in humans have shown that after oral administration of gallic acid, a significant portion is excreted in the urine as both unchanged gallic acid and its metabolite, 4-O-methylgallic acid.[12] The 24-hour urinary recovery of gallic acid and protocatechuic acid has been reported to be around 10% and 5%, respectively.[8][9] This suggests that a substantial portion of the ingested dose is either not absorbed or is eliminated through other routes, such as biliary excretion.

Comparative Pharmacokinetic Parameters

While comprehensive head-to-head comparative studies are limited, we can compile and compare the available pharmacokinetic data for key compounds within this class. The following table summarizes key pharmacokinetic parameters for gallic acid, a central molecule in the metabolism of mono-galloylquinic acid derivatives.

ParameterGallic Acid (from tablets)Gallic Acid (from tea)Reference
Tmax (h) 1.19 ± 0.071.06 ± 0.06[12]
Cmax (µmol/L) 1.83 ± 0.162.09 ± 0.22[12]
t1/2 (h) < 2< 2[8][9]
Urinary Excretion (%) 36.4 ± 4.5 (as GA and 4OMGA)39.6 ± 5.1 (as GA and 4OMGA)[12]

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life; GA: Gallic Acid; 4OMGA: 4-O-methylgallic acid.

The data indicates that gallic acid is rapidly absorbed and eliminated, regardless of the source.[12] The similarity in pharmacokinetic parameters between the pure compound and its administration in a complex matrix like tea suggests that the food matrix may not significantly impact its bioavailability.

Experimental Protocols for Pharmacokinetic Analysis

The determination of the pharmacokinetic profiles of mono-galloylquinic acid derivatives relies on robust and validated experimental methodologies. A typical workflow for an in vivo pharmacokinetic study is outlined below.

In Vivo Pharmacokinetic Study Workflow

Pharmacokinetic_Workflow cluster_animal_study Animal Study cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_pharmacokinetic_modeling Pharmacokinetic Modeling Compound Administration Compound Administration Blood Sampling (Time Course) Blood Sampling (Time Course) Compound Administration->Blood Sampling (Time Course) Urine and Feces Collection Urine and Feces Collection Compound Administration->Urine and Feces Collection Tissue Harvesting Tissue Harvesting Compound Administration->Tissue Harvesting Plasma/Serum Separation Plasma/Serum Separation Blood Sampling (Time Course)->Plasma/Serum Separation Extraction Extraction Urine and Feces Collection->Extraction Homogenization (Tissues) Homogenization (Tissues) Tissue Harvesting->Homogenization (Tissues) Plasma/Serum Separation->Extraction Homogenization (Tissues)->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Parameter Calculation (Cmax, Tmax, AUC, t1/2) Parameter Calculation (Cmax, Tmax, AUC, t1/2) Data Processing->Parameter Calculation (Cmax, Tmax, AUC, t1/2)

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Step-by-Step Methodology: In Situ Intestinal Perfusion in Rats

This technique is invaluable for studying the absorption and metabolism of compounds directly within the small intestine.

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat and cannulate the bile duct to collect bile.

  • Intestinal Segment Isolation: Isolate a segment of the jejunum and ileum and cannulate both ends.

  • Perfusion: Perfuse the isolated intestinal segment with a solution containing the mono-galloylquinic acid derivative at a constant flow rate.

  • Sample Collection: Collect the effluent from the distal end of the intestinal segment at specific time intervals. Simultaneously, collect blood samples from the portal vein and bile.

  • Sample Analysis: Analyze the concentration of the parent compound and its metabolites in the perfusate, plasma, and bile using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the net absorption rate and the extent of intestinal metabolism.

The choice of this in situ model is driven by the need to isolate the small intestine's contribution to absorption and metabolism, minimizing the influence of gastric emptying and colonic microflora.[3][4]

Analytical Methodology: LC-MS/MS for Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on plasma, urine, or tissue homogenate samples to remove interfering substances.

  • Chromatographic Separation: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) to achieve chromatographic separation of the analytes.[8][13]

  • Mass Spectrometric Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode, as phenolic acids are readily deprotonated.

  • Quantification: Monitor specific precursor-to-product ion transitions for the parent compound and its metabolites using multiple reaction monitoring (MRM) for accurate and sensitive quantification.

The specificity of MRM allows for the accurate measurement of analyte concentrations even at low levels, which is essential for defining the pharmacokinetic profile.

Conclusion and Future Directions

The pharmacokinetic profiles of mono-galloylquinic acid derivatives are complex and influenced by a multitude of factors, most notably their susceptibility to hydrolysis and subsequent metabolism. While the intact molecules exhibit limited absorption in the small intestine, their metabolites, particularly gallic acid, are readily absorbed. The gut microbiota plays a pivotal role in the overall bioavailability of these compounds.

Future research should focus on direct comparative pharmacokinetic studies of different mono-galloylquinic acid isomers to elucidate the structure-activity relationships that govern their ADME properties. Furthermore, human studies are needed to confirm the findings from preclinical models and to assess the impact of inter-individual variations in gut microbiota and metabolic enzyme activity on the pharmacokinetics of these promising therapeutic agents. A deeper understanding in these areas will be instrumental in unlocking the full clinical potential of mono-galloylquinic acid derivatives.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-O-Galloylquinic acid

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a compound’s physicochemical properties. 4-O-Galloylquinic acid (CAS: 110170-37-1) is a bioac...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a compound’s physicochemical properties. 4-O-Galloylquinic acid (CAS: 110170-37-1) is a bioactive tannin derivative and phenolic acid found in medicinal plants such as Quercus stenophylla and Paeonia lactiflora[1].

While it is not an acutely toxic chemical weapon, mishandling this compound can lead to localized irritation, respiratory sensitization, and unintended systemic exposure. This guide provides a comprehensive, self-validating framework for the safe handling, reconstitution, and disposal of 4-O-Galloylquinic acid.

Risk Causality and Hazard Profiling

To protect yourself, you must first understand the behavior of the chemical. 4-O-Galloylquinic acid is a dry powder with a molecular weight of 344.27 g/mol and a predicted pKa of approximately 4.05[2][3].

The Causality of Risk:

  • Aerosolization (The Inhalation Risk): Like many lyophilized or finely milled phytochemicals, this compound easily accumulates static charge. When opening a vial, electrostatic repulsion can cause the powder to aerosolize. Inhalation of phenolic acids can irritate the respiratory mucosa.

  • Acidity (The Ocular/Dermal Risk): With a pKa of 4.05, it acts as a mild acid[2]. Prolonged contact with the natural moisture of the skin or eyes will lead to localized pH drops, causing irritation (H315, H319).

  • The "Trojan Horse" Effect (The Solvent Risk): 4-O-Galloylquinic acid is highly soluble in polar aprotic solvents like DMSO[2]. DMSO is a potent transdermal carrier. If a DMSO solution of this compound breaches your skin barrier, the solvent will carry the bioactive phenolic acid directly into your bloodstream, bypassing the stratum corneum entirely.

Table 1: Physicochemical Properties & PPE Specifications
PropertyQuantitative ValueOperational ImplicationRequired PPE Barrier
Molecular Weight 344.27 g/mol [3]Determines molarity calculations for stock solutions.N/A
pKa ~4.05[2]Mildly acidic; acts as a mucous membrane irritant.ANSI Z87.1 Safety Goggles
Physical State Dry PowderHigh risk of static-induced aerosolization.N95/FFP2 Respirator, Powder Hood
Solubility DMSO, Methanol[2]Solvents act as rapid transdermal penetration enhancers.Nitrile Gloves (≥4 mil thickness)

Personal Protective Equipment (PPE) Protocol

Do not rely on a "one-size-fits-all" approach to PPE. Your gear must be specifically tailored to the workflow phase.

  • Hand Protection: Use Nitrile gloves (minimum 4 mil thickness). Why? Nitrile provides superior chemical resistance to DMSO and methanol compared to latex. If handling high volumes of DMSO stock solutions, double-gloving is highly recommended.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 certified). Standard safety glasses with side shields are insufficient because they do not form a seal against aerosolized acidic dust or solvent splashes.

  • Respiratory Protection: When weighing the dry powder outside of a containment hood, an N95 or FFP2 respirator is mandatory to prevent inhalation of micro-particulates.

  • Body Protection: A standard cotton or flame-retardant lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging across contaminated surfaces and knocking over vials.

Step-by-Step Operational Workflow: Reconstitution

This protocol is designed to be a self-validating system. If a checkpoint fails, the protocol must be halted and reassessed.

Objective: Prepare a 10 mM stock solution of 4-O-Galloylquinic acid in anhydrous DMSO.

  • Workspace Preparation:

    • Wipe down the analytical balance and surrounding bench with 70% ethanol to remove static-inducing dust.

    • Place an anti-static mat under the balance.

  • PPE Donning Sequence:

    • Wash hands Don lab coat Don N95 respirator Don splash goggles Don nitrile gloves.

  • Weighing (The Critical Step):

    • Tare a clean, sterile microcentrifuge tube on the analytical balance.

    • Crucial Technique: Use an anti-static micro-spatula . Do not use standard plastic spatulas, as the static charge will cause the powder to "jump" out of the tube.

    • Weigh exactly 3.44 mg of 4-O-Galloylquinic acid[3].

  • Solubilization:

    • Move the sealed tube to a fume hood.

    • Add 1.0 mL of anhydrous DMSO to the tube to achieve a 10 mM concentration.

    • Cap tightly and vortex gently for 30 seconds.

    • Validation Checkpoint: Hold the tube up to the light. The solution must appear optically clear with no visible particulates. If turbidity persists, sonicate in a room-temperature water bath for 1 minute. If it remains cloudy, moisture contamination has likely compromised the DMSO.

  • Storage:

    • Aliquot the stock solution into 50 µL single-use amber vials. Phenolic compounds can degrade under repeated freeze-thaw cycles and UV light. Store at -20°C.

  • PPE Doffing Sequence:

    • Remove outer gloves (if double-gloved) Remove goggles (handling by the strap) Remove lab coat Remove respirator Remove inner gloves Wash hands thoroughly with soap and water.

Spill Management and Disposal Plan

A spill response must be dictated by the physical state of the compound at the time of the accident.

Scenario A: Dry Powder Spill

  • Do NOT sweep. Sweeping aerosolizes the acidic dust.

  • Don full PPE (including N95 respirator).

  • Cover the powder with damp paper towels (using water or 70% ethanol) to suppress dust formation.

  • Carefully scoop the wet towels into a heavy-duty biohazard or chemical waste bag.

  • Wipe the area with a basic solution (e.g., dilute sodium bicarbonate) to neutralize residual acidity, followed by water.

Scenario B: DMSO Solution Spill

  • Immediate Action: If the DMSO solution contacts your skin, immediately remove contaminated clothing and flush the skin with copious amounts of flowing water for at least 15 minutes. Do not use soap initially, as it can increase skin permeability.

  • For bench spills, absorb the liquid with chemical spill pads.

  • Place the pads in a designated Organic Solvent Waste container.

Exposure Mitigation Pathway

The following diagram illustrates the logical flow of hazard identification and the corresponding engineering and PPE controls required to achieve a safe experimental state.

G cluster_hazards Hazard Identification cluster_ppe PPE & Engineering Controls Compound 4-O-Galloylquinic Acid (Dry Powder) Aerosol Aerosolization (Inhalation Risk) Compound->Aerosol Solvent DMSO Solution (Transdermal Risk) Compound->Solvent Hood Powder Hood + N95 Respirator Aerosol->Hood Mitigated by Gloves Double Nitrile Gloves + Splash Goggles Solvent->Gloves Mitigated by Safe Safe Laboratory Execution Hood->Safe Gloves->Safe

Exposure mitigation pathway for handling 4-O-Galloylquinic acid in the laboratory.

References

  • 4-O-Galloylquinic acid | C14H16O10 | CID 475263 - PubChem. National Institutes of Health (NIH). [Link]

  • 4-Galloylquinic acid — Chemical Substance Information - NextSDS. NextSDS. [Link]

Sources

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